Methylthymol blue
Description
Methylthymol Blue as a Multifaceted Reagent: A Review of its Historical Development and Foundational Academic Roles
This compound, a sulfonephthalein derivative, emerged as a highly versatile and sensitive indicator. chemimpex.com It is structurally derived from thymol (B1683141) blue and is synthesized via the Mannich reaction involving thymol blue, formaldehyde (B43269), and iminodiacetic acid. google.comchemicalbook.com Commercial preparations of MTB often contain its precursor, Semi-Methylthymol Blue (SMTB), which can also function as a colorimetric reagent. nih.govnih.gov Chromatographic methods using cellulose (B213188) and ion-exchange resins have been developed to separate and purify MTB from SMTB and other impurities. nih.gov
MTB's primary role is as a water-soluble metallochromic indicator for complexometric titrations. gspchem.com It forms colored complexes with a wide array of metal ions, including barium, calcium, strontium, lead, and zinc. iaea.orgwright.eduyallascience.comrsc.orgresearchgate.net The color of the complex is significantly different from that of the free indicator, allowing for clear endpoint detection. gspchem.com For example, in the direct EDTA titration of barium, the solution is made alkaline (pH 12), where the Ba-MTB complex is blue, and the free indicator is gray. yallascience.com
Beyond its function as a metallochromic indicator, MTB is also a pH indicator. chemimpex.com It exhibits distinct visual transitions, appearing yellow at a pH of 6.5 and turning blue at a pH of 8.5. acs.org This dual functionality makes it a valuable tool in various analytical procedures. Its foundational applications include the determination of calcium in biological fluids, sulfate (B86663) in water and wastewater, and various metals in unused lubricating oils. rsc.orgmedchemexpress.comacs.org
Table 1: Properties of this compound This interactive table summarizes the key chemical and physical properties of this compound Sodium Salt.
| Property | Value | Reference |
| Chemical Name | 3,3'-Bis[N,N-di(carboxymethyl)aminomethyl]thymolsulfonephthalein, Sodium Salt | chemimpex.com |
| CAS Number | 1945-77-3 | gspchem.comsigmaaldrich.com |
| Molecular Formula | C₃₇H₄₀N₂Na₄O₁₃S | sigmaaldrich.comnih.gov |
| Molecular Weight | 844.74 g/mol | sigmaaldrich.com |
| Appearance | Dark greenish or brown powder | chemimpex.comchemicalbook.com |
| Solubility in Water | 460 g/L at 20°C | sigmaaldrich.com |
| Absorption Maximum (λmax) | 435 nm | aatbio.com |
| pH Transition Interval | pH 6.5 (Yellow) to pH 8.5 (Blue) | acs.org |
| Metal Indicator Suitability | Passes test for metals like Strontium | gspchem.comacs.org |
Contemporary Research Trajectories for this compound Systems
Modern research continues to find innovative applications for this compound, moving beyond its traditional role in titrations. These new trajectories often leverage its sensitive color-changing properties for spectrophotometric analysis and sensor development.
One significant area of contemporary research is in environmental monitoring. MTB is used in automated methods for determining sulfate concentrations in samples like rainwater. gspchem.comacs.org It has also been employed in spectrophotometric methods for the determination of trace metals. nih.gov For instance, a method was developed for detecting chromium, where it forms a complex with MTB, although it was found to be less sensitive than Xylenol Orange for this specific metal. nih.gov Another study detailed the color reaction between lead and MTB at a pH of 5.9, forming a stable blue complex suitable for spectrophotometric determination of lead in botanical samples. researchgate.net
A particularly innovative research direction is the incorporation of MTB into new materials to create advanced chemical sensors. Researchers have developed an alginate hydrogel loaded with MTB for the colorimetric detection of strontium (Sr(II)) ions in water. researchgate.net This biocompatible sensor changes color in the presence of strontium, and the change can be quantified using smartphone-based Red-Green-Blue (RGB) analysis, offering a low-cost, sensitive, and on-site detection method. researchgate.net This is crucial for monitoring strontium levels due to health risks associated with its radioactive isotope, Sr-90. researchgate.net Similarly, MTB has been combined with silica (B1680970) gel to aid in the separation and preconcentration of trace amounts of heavy metals. gspchem.comchemicalbook.com
Spectrophotometry remains a core area of MTB research. Studies have focused on the detailed characterization of its complexation behavior with various ions. For example, a recent study investigated the stoichiometry and formation constants of barium-MTB complexes at different pH values, revealing the formation of 1:1, 2:1, and 3:1 Ba:MTB complexes. wright.edu Such fundamental studies are essential for optimizing existing analytical methods and developing new ones.
Table 2: Summary of Recent Research Applications of this compound This interactive table highlights diverse, modern research applications of this compound.
| Application Area | Analyte | Method | Key Finding | Reference |
| Environmental Sensing | Strontium (Sr(II)) | Colorimetric detection using an MTB-loaded alginate hydrogel | The sensor provides a linear response for Sr(II) concentrations between 1 and 10 mg/L, quantifiable with a smartphone. | researchgate.net |
| Spectrophotometry | Barium (Ba²⁺) | Spectrophotometric titration | Determined stoichiometry of Ba:MTB complexes (1:1, 2:1, 3:1) at various pH levels. | wright.edu |
| Environmental Analysis | Lead (Pb(II)) | Spectrophotometry | A sensitive and selective method for determining lead in botanical leaf samples, forming a blue complex at pH 5.9. | researchgate.net |
| Water Quality | Sulfate (SO₄²⁻) | Automated colorimetric analysis | Application of the MTB method for analyzing sulfate in water and wastewater. medchemexpress.comacs.org | medchemexpress.comacs.org |
| Trace Metal Analysis | Chromium (Cr³⁺) | Spectrophotometry | Forms a red complex with chromium(III) at pH 3; found to be a less sensitive reagent than Xylenol Orange. | nih.gov |
| Preconcentration | Heavy Metals | Adsorption on MTB-modified silica gel | The combination aids in the separation and preconcentration of trace heavy metals from salt solutions. | gspchem.com |
Structure
2D Structure
Properties
CAS No. |
1945-77-3 |
|---|---|
Molecular Formula |
C37H44N2NaO13S |
Molecular Weight |
779.8 g/mol |
IUPAC Name |
tetrasodium;2-[[5-[3-[3-[[bis(carboxylatomethyl)amino]methyl]-4-hydroxy-2-methyl-5-propan-2-ylphenyl]-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-2-hydroxy-6-methyl-3-propan-2-ylphenyl]methyl-(carboxylatomethyl)amino]acetate |
InChI |
InChI=1S/C37H44N2O13S.Na/c1-19(2)23-11-28(21(5)25(35(23)48)13-38(15-31(40)41)16-32(42)43)37(27-9-7-8-10-30(27)53(50,51)52-37)29-12-24(20(3)4)36(49)26(22(29)6)14-39(17-33(44)45)18-34(46)47;/h7-12,19-20,48-49H,13-18H2,1-6H3,(H,40,41)(H,42,43)(H,44,45)(H,46,47); |
InChI Key |
MAEUPUKDHSPKGZ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C(=C1CN(CC(=O)[O-])CC(=O)[O-])O)C(C)C)C2(C3=CC=CC=C3S(=O)(=O)O2)C4=C(C(=C(C(=C4)C(C)C)O)CN(CC(=O)[O-])CC(=O)[O-])C.[Na+].[Na+].[Na+].[Na+] |
Canonical SMILES |
CC1=C(C=C(C(=C1CN(CC(=O)O)CC(=O)O)O)C(C)C)C2(C3=CC=CC=C3S(=O)(=O)O2)C4=C(C(=C(C(=C4)C(C)C)O)CN(CC(=O)O)CC(=O)O)C.[Na] |
Other CAS No. |
1945-77-3 |
Related CAS |
4310-80-9 (penta-hydrochloride salt) |
Synonyms |
methylthymol blue methylthymol blue pentasodium salt |
Origin of Product |
United States |
Synthetic Methodologies and Purification Protocols for Methylthymol Blue
Optimization of Synthetic Pathways for Methylthymol Blue Production
The principal route for synthesizing this compound is the Mannich reaction, a three-component organic reaction that involves the aminoalkylation of an acidic proton. azom.com In the case of MTB, this involves the condensation of thymolsulfonphthalein (Thymol Blue), iminodiacetic acid, and formaldehyde (B43269). google.com The optimization of this pathway is crucial for maximizing yield and minimizing the formation of impurities, such as the monosubstituted product, semi-methylthymol blue. nih.gov
Key reaction parameters that are often optimized include:
Catalysts: The reaction can be catalyzed by both acids and bases. The choice of catalyst, such as Lewis acids (e.g., AlCl₃, ZnCl₂) or Brønsted acids (e.g., HCl, H₂SO₄), can significantly influence the reaction rate and selectivity. numberanalytics.com
Solvents: The polarity of the solvent plays a critical role. Polar solvents like water and alcohols can stabilize the transition state, thereby facilitating the reaction. numberanalytics.com In some patented methods, acetic acid is used as the solvent to create a reaction slurry. google.com
Temperature: Temperature control is critical throughout the reaction process. For instance, initial cooling is often required during the addition of reagents, followed by a period of heating to drive the reaction to completion. google.com
Reactant Ratios and Addition Order: The molar ratios of the reactants (thymol blue, iminodiacetic acid, and formaldehyde) and the sequence of their addition are meticulously controlled to favor the formation of the desired disubstituted product over the monosubstituted byproduct. google.com
Reaction Time: The duration of the reaction at different temperature stages is optimized to ensure complete conversion while minimizing the degradation of products or the formation of side products. google.com
Strategies for yield enhancement often involve a multi-faceted approach, considering the interplay of these parameters. For instance, a patented method describes a specific set of conditions optimized for high-purity MTB production, as detailed in the table below. google.com
| Parameter | Condition |
|---|---|
| Reactants | Iminodiacetic acid sodium salt, Thymol (B1683141) Blue, Formaldehyde |
| Solvent | Acetic acid |
| Initial Temperature | Cooling to 10-20 °C before formaldehyde addition |
| Formaldehyde Addition | Slow addition over 20-40 minutes |
| Incubation | 4-6 hours at room temperature |
| Heating | 3-6 hours at 50-55 °C |
| Isolation | Precipitation with ethanol |
While the Mannich reaction is the predominant method for MTB synthesis, a comparative analysis with other potential synthetic strategies for triphenylmethane (B1682552) dyes highlights its advantages. Triphenylmethane dyes, as a class, can be synthesized through various routes, often involving electrophilic substitution reactions. britannica.com
One common alternative approach involves the condensation of a substituted benzaldehyde (B42025) with two equivalents of a phenol (B47542) or aniline (B41778) derivative in the presence of a strong acid catalyst. researchgate.net For MTB, this would theoretically involve reacting a suitably functionalized derivative of formaldehyde with two equivalents of thymolsulfonphthalein. However, the Mannich reaction offers a more direct and efficient one-pot synthesis from readily available starting materials. organic-chemistry.org
| Synthetic Approach | Advantages | Disadvantages | Applicability to MTB |
|---|---|---|---|
| Mannich Reaction | One-pot synthesis, uses readily available starting materials, well-established for this specific product. | Can produce byproducts like semi-methylthymol blue, requires careful control of reaction conditions. | Primary and most efficient method used. google.com |
| Friedel-Crafts Type Condensation | A general method for many triphenylmethane dyes. mdpi.com | May require multi-step synthesis for complex starting materials, potentially lower yields for this specific structure. | Less direct and not the preferred route for MTB. |
The choice of the Mannich reaction for industrial-scale production of this compound is underscored by its procedural simplicity and the potential for high yields when reaction parameters are carefully optimized.
Advanced Purification Techniques and Purity Assessment for Enhanced Reagent Performance
The crude product from the synthesis of this compound typically contains unreacted starting materials and byproducts, most notably semi-methylthymol blue. nih.gov The presence of these impurities can significantly affect its performance as a metallochromic indicator, leading to indistinct color changes and inaccurate analytical results. Therefore, robust purification and purity assessment protocols are essential.
Chromatography is the cornerstone of this compound purification. Techniques such as column chromatography using cellulose (B213188) or ion-exchange resins have been successfully employed to separate MTB from its impurities. nih.gov
Gel Filtration Chromatography , also known as size-exclusion chromatography, is a particularly mild and effective method for this purpose. microbenotes.com This technique separates molecules based on their size. nih.gov
Principle: The chromatographic column is packed with a porous gel matrix. Larger molecules, which cannot enter the pores of the gel beads, travel through the column more quickly and elute first. Smaller molecules, like the monosubstituted semi-methylthymol blue and other small impurities, can enter the pores, leading to a longer path through the column and later elution. bioted.es
Procedure: A solution of the crude MTB is applied to the top of a column packed with a suitable gel filtration medium (e.g., Sephadex). youtube.com An appropriate buffer is used as the mobile phase to carry the sample through the column. Fractions are collected over time, and those containing the purified this compound are identified, typically by spectrophotometric analysis. bioted.es
The key advantage of gel filtration is that it separates molecules under mild conditions of pH and ionic strength, which helps to preserve the integrity of the dye molecule. microbenotes.com
Once purified, the purity of this compound must be rigorously assessed. Spectroscopic methods are the primary tools for this verification.
UV-Visible Spectrophotometry is a fundamental technique for assessing the purity of MTB. The presence of impurities, such as semi-methylthymol blue, can be detected by changes in the absorption spectrum. Pure this compound exhibits a characteristic absorption maximum in the visible region, which shifts depending on the pH and the presence of metal ions. wright.edu For example, in a buffered solution at pH 7.0, pure this compound sodium salt has an absorption maximum (λmax) in the range of 602-606 nm. Deviations from this and the appearance of other peaks can indicate the presence of impurities. The molar absorptivity of a purified sample can also be a key indicator of its purity. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly quantitative ¹H NMR (qNMR), is an advanced and powerful method for determining the absolute purity of organic compounds. nih.gov
Principle: qNMR allows for the determination of the purity of a substance by comparing the integral of a specific proton signal from the analyte with that of a certified internal standard of known purity and concentration. bwise.kr
Application: By carefully selecting non-overlapping signals in the ¹H NMR spectrum of this compound and an internal standard, a precise and accurate purity value can be calculated without the need for a reference standard of the compound itself. This method is orthogonal to chromatographic techniques and can detect a wide range of impurities, including those that are not UV-active. nih.gov
The combination of chromatographic purification and spectroscopic purity verification ensures that the final this compound product meets the high standards required for its use in sensitive analytical applications.
Coordination Chemistry and Metal Ion Complexation with Methylthymol Blue
Stoichiometric Investigations of Methylthymol Blue-Metal Complexes
The stoichiometry of complexes between this compound and various metal ions has been a subject of extensive investigation, often employing spectrophotometric methods like the mole-ratio method and the method of continuous variations. ut.ac.irresearchgate.netlibretexts.org These studies reveal that MTB can form complexes with different metal-to-ligand ratios, a property that is heavily influenced by the specific metal ion involved.
Research has demonstrated that this compound forms complexes with several common stoichiometric ratios:
1:1 (Metal:MTB): This ratio is frequently observed. For instance, studies have identified 1:1 complexes between MTB and divalent metals such as magnesium, calcium, cobalt(II), nickel(II), and lead(II). researchgate.netwright.eduresearchgate.net Trivalent metal ions, including aluminum(III), iron(III), gallium(III), indium(III), and thallium(III), also readily form 1:1 complexes. ut.ac.ir
1:2 (Metal:MTB): This stoichiometry is common in complexes with trivalent metal ions like Al³⁺, Fe³⁺, Ga³⁺, In³⁺, and Tl³⁺, which form successive 1:1 and 1:2 complexes. ut.ac.ir Spectrophotometric studies also indicate that Zn(II) and Cu(II) form 1:2 complexes, which often precede the formation of 1:1 complexes as more metal ion is introduced. researchgate.netnih.govscispace.com
2:1 (Metal:MTB): The formation of 2:1 complexes is characteristic of many divalent cations. Alkaline earth metals, such as magnesium and calcium, are known to form both 1:1 and 2:1 complexes with MTB. wright.edu This ratio is also reported for complexes with Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, Pb²⁺, and notably, Fe²⁺. researchgate.netresearchgate.netwright.eduresearchgate.net
3:1 (Metal:MTB): In some cases, higher-order complexes can form. Spectrophotometric titration of MTB with barium chloride has suggested the formation of a 3:1 Ba:MTB complex, although its formation constant could not be determined with certainty. wright.edu
Table 1: Observed Stoichiometric Ratios of Various Metal-Methylthymol Blue Complexes This table is interactive. You can sort and filter the data by clicking on the headers.
| Metal Ion | 1:1 | 1:2 | 2:1 | 3:1 | References |
|---|---|---|---|---|---|
| Divalent Ions | |||||
| Barium (Ba²⁺) | ✔ | ✔ | ✔ | wright.edu | |
| Calcium (Ca²⁺) | ✔ | ✔ | wright.edu | ||
| Magnesium (Mg²⁺) | ✔ | ✔ | wright.edu | ||
| Cobalt (Co²⁺) | ✔ | ✔ | researchgate.netwright.eduresearchgate.net | ||
| Nickel (Ni²⁺) | ✔ | ✔ | researchgate.netwright.eduresearchgate.net | ||
| Copper (Cu²⁺) | ✔ | ✔ | ✔ | researchgate.netresearchgate.netresearchgate.netnih.gov | |
| Zinc (Zn²⁺) | ✔ | ✔ | ✔ | researchgate.netresearchgate.netresearchgate.netnih.gov | |
| Iron (Fe²⁺) | ✔ | ✔ | researchgate.netnih.govscispace.com | ||
| Lead (Pb²⁺) | ✔ | ✔ | researchgate.netresearchgate.net | ||
| Trivalent Ions | |||||
| Aluminum (Al³⁺) | ✔ | ✔ | ut.ac.ir | ||
| Iron (Fe³⁺) | ✔ | ✔ | ut.ac.ir | ||
| Gallium (Ga³⁺) | ✔ | ✔ | ut.ac.ir | ||
| Indium (In³⁺) | ✔ | ✔ | ut.ac.ir | ||
| Thallium (Tl³⁺) | ✔ | ✔ | ut.ac.ir |
The identity of the metal ion is a critical factor that dictates the stoichiometry of the resulting MTB complex. nih.gov This influence is evident when comparing different groups of metals.
For example, studies using molar ratio and multivariate curve resolution have shown that Zn(II) and Cu(II) tend to form successive 1:2 and 1:1 (metal:MTB) complexes. researchgate.netnih.gov In these systems, the 1:2 species often forms first and is then converted to the 1:1 complex upon further addition of the metal ion. nih.govresearchgate.net In contrast, under similar analytical conditions, Fe(II) shows a different pattern, forming successive 1:1 and 2:1 complexes. researchgate.netnih.govscispace.com
The charge of the cation also plays a significant role. Divalent alkaline earth metals like magnesium and calcium typically form 1:1 and 2:1 complexes. wright.edu Similarly, many divalent transition metals, including cobalt and nickel, also favor these ratios. wright.eduresearchgate.net However, trivalent metal ions such as Al³⁺ and Fe³⁺ characteristically form both 1:1 and 1:2 complexes with MTB in aqueous solutions. ut.ac.ir This difference highlights how the coordination requirements and charge density of the metal ion direct the binding process with the multidentate MTB ligand.
Thermodynamic and Kinetic Stability of this compound Coordination Compounds
The stability of metal-MTB complexes is quantified by their association or stability constants (K), often expressed in logarithmic form (log K). These values provide insight into the strength of the metal-ligand interaction and are influenced by several factors, including the specific metal ion, the stoichiometry of the complex, and the solvent system.
The stability constants for a wide range of metal-MTB complexes have been determined, typically through spectrophotometric or potentiometric titrations. nih.govut.ac.irwright.edu The values reveal significant differences in thermodynamic stability based on the complexed metal.
Table 2: Selected Stability Constants (log K) for Metal-Methylthymol Blue Complexes This table is interactive. You can sort and filter the data by clicking on the headers.
| Metal Ion | Complex Stoichiometry | log K₁ | log K₂ | Overall log β₂ | Conditions | References |
|---|---|---|---|---|---|---|
| Iron (Fe²⁺) | 1:1, 2:1 | 6.89 | 5.30 | wright.edu | ||
| Iron (Fe³⁺) | 1:1, 1:2 | 10.62 | pH 5.0, 25°C | ut.ac.ir | ||
| Copper (Cu²⁺) | 1:1, 2:1 | 5.80 | 3.93 | wright.edu | ||
| Nickel (Ni²⁺) | 1:1, 2:1 | 10.96* | Water-Methanol | researchgate.net | ||
| Cobalt (Co²⁺) | 1:1, 2:1 | 4.70 | 3.32 | wright.edu | ||
| Zinc (Zn²⁺) | 1:1, 2:1 | 4.31 | 3.03 | wright.edu | ||
| Lead (Pb²⁺) | 1:1, 2:1 | 10.87* | Water-Methanol | researchgate.net | ||
| Aluminum (Al³⁺) | 1:1, 1:2 | 11.04 | pH 5.0, 25°C | ut.ac.ir | ||
| Gallium (Ga³⁺) | 1:1, 1:2 | 10.12 | pH 5.0, 25°C | ut.ac.ir | ||
| Indium (In³⁺) | 1:1, 1:2 | 10.10 | pH 5.0, 25°C | ut.ac.ir | ||
| Thallium (Tl³⁺) | 1:1, 1:2 | 9.16 | pH 5.0, 25°C | ut.ac.ir | ||
| Magnesium (Mg²⁺) | 1:1, 2:1 | 3.6 | 2.7 | pH 7.51 | wright.edu | |
| Calcium (Ca²⁺) | 1:1, 2:1 | 3.1 | 1.9 | pH 7.27 | wright.edu | |
| Barium (Ba²⁺) | 2:1 | 2.85** | pH 9.6 | wright.edu |
\Value represents log β₂ for the 2:1 complex.* \*Calculated from K = 7 x 10².*
The Irving-Williams series describes the relative stabilities of complexes formed by divalent first-row transition metal ions, following the order: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). wikipedia.org This trend is largely independent of the nature of the chelating ligand. wikipedia.orglibretexts.org
Investigations into the stability of this compound complexes have shown both adherence to and deviation from this series. A study of complexes with Fe(II), Cu(II), Co(II), and Zn(II) found the stability order to be Fe > Cu > Co > Zn. wright.edu While the relative order of Cu > Co > Zn is consistent with the Irving-Williams series, the exceptionally high stability of the Fe(II) complex represents a notable exception. wright.edu
Spectroscopic Characterization of this compound-Metal Interactions
The interaction between this compound and metal ions leads to the formation of organometallic dyes with distinct spectral features compared to the free ligand. nih.gov Spectroscopic analysis is paramount for characterizing these complexes, providing deep insights into their formation, stability, and structure.
Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a primary tool for monitoring the complexation of MTB with metal ions. The color of MTB is pH-dependent; for instance, at a pH below 5, its UV-Vis spectrum shows a strong absorption band at approximately 440 nm. nih.govresearchgate.net As the pH increases, this band's intensity decreases, and a new strong band emerges at around 606 nm. nih.govresearchgate.net
The introduction of metal ions to an MTB solution at a suitable pH causes a noticeable shift in the absorption maxima, indicating the formation of a metal-MTB complex. This process is the basis for its function as a metallochromic indicator in complexometric titrations. wright.edu For example, in an acidic medium, MTB forms 1:1 (metal:ligand) greyish-blue and 1:2 pure blue chelates with copper(II). researchgate.net The complexation reactions with ions such as Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, and Pb²⁺ have been studied spectrophotometrically, revealing the formation of both 1:1 and 2:1 (metal:ligand) complexes. researchgate.net Similarly, studies on the interaction with Fe³⁺ have identified the optimal conditions for complex formation. sapub.org
A detailed study involving Zn(II), Cu(II), and Fe(II) utilized UV-Visible spectroscopy combined with chemometric methods to characterize the resulting complexes. researchgate.netnih.gov The analysis revealed the formation of successive 1:2 and 1:1 (metal:MTB) complexes for the Zn(II) and Cu(II) systems, while for Fe(II), successive 1:1 and 2:1 complexes were suggested. researchgate.netnih.gov
Table 1: UV-Vis Spectral Data of this compound and its Metal Complexes
| Species | pH | λ_max (nm) | Comments |
|---|---|---|---|
| Free MTB | < 5.0 | 440 | Strong absorption. nih.govresearchgate.net |
| Free MTB | > 5.0 | 606 | Emergence of a new strong band with increasing pH. nih.govresearchgate.net |
| Cu(II)-MTB | 5.0 | 435 | Molar absorptivity of 1.89 (± 0.03) x 10⁴. researchgate.net |
This table is interactive. You can sort and filter the data.
The electronic transitions observed in the UV-Vis spectra of MTB-metal complexes are crucial for understanding the nature of the coordination bond. These transitions are often characterized as charge-transfer (CT) bands, which are typically intense and result from the movement of electron density between molecular orbitals that are primarily localized on the metal and those localized on the ligand. wikipedia.org
Quantum chemical calculations have shown that the electronic transitions in the free MTB molecule have a mixed n → π* and π → π* character. nih.govscispace.com Upon complexation, the nature of these transitions changes significantly.
Ligand-to-Ligand Charge Transfer (LLCT): For complexes of MTB with Zn(II) and Cu(II), the majority of the observed transitions in the UV-Visible spectra are characterized as ligand-to-ligand charge transfer (LLCT) transitions. researchgate.netnih.gov
Metal-to-Ligand Charge Transfer (MLCT): In the case of the Fe(MTB) complex, the transitions have both LLCT and metal-to-ligand charge transfer (MLCT) characters. researchgate.netnih.gov An MLCT transition involves the movement of an electron from a metal-centered orbital to a ligand-centered orbital, resulting in the oxidation of the metal. wikipedia.org
Metal-to-Metal Charge Transfer (MMCT): For the dimeric Fe₂(MTB) complex, which has a 2:1 stoichiometry, the electronic spectrum is more complex. researchgate.netnih.gov The lowest energy transition is of an LLCT character. However, the higher energy transitions are a mixture of LLCT, MLCT, and metal-to-metal charge transfer (MMCT) characters. researchgate.netnih.govscispace.com MMCT, also known as intervalence charge transfer (IVCT), is characteristic of mixed-valence compounds. wikipedia.org
The energy of these charge-transfer transitions is sensitive to the identity of the metal ion. The ease of reduction of the metal ion correlates with the energy of the LMCT transition, while the ease of oxidation of the metal ion correlates with the energy of the MLCT transition. wikipedia.orgnih.gov
Elucidation of Complex Geometries and Coordination Environments
The large number of potential donor atoms in the MTB structure allows for the formation of complexes with various geometries, depending on the size, charge, and electronic configuration of the central metal ion.
The coordination number—the number of coordinate bonds to the central metal ion—and the resulting geometry are key features of a complex. youtube.com Common geometries for transition metal complexes include octahedral (coordination number 6), tetrahedral (coordination number 4), and square planar (coordination number 4). youtube.com
Theoretical and experimental studies have provided insights into the preferred geometries of MTB-metal complexes. By correlating experimental and computed wavelengths, specific structural preferences have been determined:
The 1:1 complexes of Zn(II) and Cu(II) with MTB have been found to prefer square pyramidal geometries. researchgate.netnih.gov
In contrast, the Fe(II) complexes with MTB consistently show an octahedral geometry. researchgate.netnih.gov
Other studies on different ligands have shown that metal ions like Co(II), Ni(II), and Cu(II) can form octahedral complexes, while others might result in tetrahedral or square planar structures depending on the ligand environment. nih.govuobaghdad.edu.iq
This compound is a large and flexible molecule. Its conformation—the spatial arrangement of its atoms—is critical for its ability to coordinate with metal ions. The molecule possesses nine active functional groups that can participate in complexation. nih.gov Upon binding to a metal ion, the MTB ligand undergoes significant conformational changes to accommodate the geometric and electronic requirements of the metal center.
The chelation process, where multiple donor atoms from the single MTB ligand bind to the metal ion, imposes conformational constraints on the molecule. The formation of stable five- or six-membered chelate rings is a driving force in the complexation process. The N₂O₆ coordination sphere provided by the two iminodiacetate (B1231623) groups and phenolic oxygens is crucial for its strong binding affinity. nih.gov The analysis of complex geometries, such as square pyramidal or octahedral, inherently involves an understanding of how the MTB ligand wraps around the central metal ion. This coordination dictates the final three-dimensional structure and the relative orientation of the thymol (B1683141) and sulfonephthalein components of the molecule.
Specific Metal Ion Interactions
MTB's utility as an indicator stems from its ability to form distinct complexes with a wide array of metal ions. The stoichiometry and stability of these complexes vary depending on the specific metal.
Iron(II) and Iron(III): Iron(II) is suggested to form successive 1:1 and 2:1 (metal:MTB) complexes, which consistently exhibit an octahedral geometry. researchgate.netnih.govscispace.com The Fe(III) ion also forms a stable complex, with optimal formation occurring at a pH of 2.5. sapub.org
Cobalt(II), Nickel(II), and Lead(II): Spectrophotometric studies have confirmed the formation of 1:1 and 2:1 (metal:ligand) complexes with these ions in water-methanol mixtures. researchgate.net
Barium(II): The complexation of the alkaline earth metal Ba²⁺ with MTB has also been studied, highlighting its use in spectrophotometric titrations for ions beyond the transition metals. wright.edu
Table 2: Stoichiometry of this compound-Metal Complexes
| Metal Ion | Metal:Ligand Ratio(s) Observed | Reference(s) |
|---|---|---|
| Zn(II) | 1:2, 1:1 | nih.gov, researchgate.net |
| Cu(II) | 1:2, 1:1 | nih.gov, researchgate.net |
| Fe(II) | 1:1, 2:1 | nih.gov, researchgate.net |
| Co(II) | 1:1, 2:1 | researchgate.net |
| Ni(II) | 1:1, 2:1 | researchgate.net |
This table is interactive. You can sort and filter the data.
Divalent Cations (e.g., Zn(II), Cu(II), Fe(II), Co(II), Ni(II), Pb(II), Ba(II), Ca(II), Sr(II))
This compound readily forms complexes with a wide range of divalent cations. The stoichiometry of these complexes is typically 1:1 or 2:1 (metal:ligand), although 1:2 complexes have also been reported. researchgate.netresearchgate.netdocumentsdelivered.com The formation and stability of these complexes are highly dependent on the pH of the solution. researchgate.netwright.edu
Zinc (II): Zinc(II) forms both 1:2 and 1:1 (Zn:MTB) complexes. researchgate.netscispace.com Quantum chemical calculations suggest that the 1:1 Zn(II) complex exhibits a square pyramidal geometry. researchgate.netscispace.com The stability of zinc(II) complexes with this compound is generally lower compared to other transition metals like copper(II) and nickel(II). nih.govresearchgate.net
Copper (II): Copper(II) forms stable complexes with this compound, typically with 1:1 and 2:1 (Cu:MTB) stoichiometries. researchgate.netresearchgate.net Studies have shown that in acidic media, it can form a 1:1 greyish-blue chelate and a 1:2 pure blue chelate. researchgate.net The 1:1 Cu(II) complex is suggested to have a square pyramidal geometry. researchgate.netscispace.com The stability of copper(II) complexes is among the highest for divalent transition metals. researchgate.net
Iron (II): Iron(II) forms successive 1:1 and 2:1 (Fe:MTB) complexes. researchgate.netscispace.com Unlike Zn(II) and Cu(II) complexes, the Fe(II) complexes consistently show an octahedral geometry. researchgate.netscispace.com The stability of Fe(II) complexes with MTB can deviate from the typical Irving-Williams series due to their different stoichiometry. nih.gov
Lead (II): Lead(II) also forms 1:1 and 2:1 complexes with this compound, with stability greater than that of zinc(II) and cobalt(II) but less than nickel(II) and copper(II) at pH 4.45. researchgate.net
Barium (II), Calcium (II), and Strontium (II): Alkaline earth metals like barium, calcium, and strontium form complexes with this compound, though their binding is generally weaker than that of transition metals. wright.edu Studies on barium have suggested the formation of 1:1, 2:1, and even 3:1 (Ba:MTB) complexes depending on the pH. wright.edu For calcium, 1:1 and 2:1 complexes have been reported. wright.edu this compound is used as an indicator for the complexometric titration of strontium. gspchem.comiupac.org
Table 1: Complexation of Divalent Cations with this compound
| Cation | Stoichiometry (Metal:MTB) | pH | λmax (nm) | Log K | Molar Absorptivity (ε) |
| Zn(II) | 1:2, 1:1 researchgate.netscispace.com | 5 nih.gov | 600 researchgate.net | log K₁ = 4.31, log K₂ = 3.03 wright.edu | - |
| Cu(II) | 1:1, 2:1 researchgate.net | 4.45 researchgate.net | 600 researchgate.net | log K₁ = 5.80, log K₂ = 3.93 wright.edu | - |
| Fe(II) | 1:1, 2:1 researchgate.netscispace.com | - | - | - | - |
| Co(II) | 1:1, 2:1 researchgate.netdocumentsdelivered.com | 4.45 researchgate.net | 600 researchgate.net | log K₁ = 4.70, log K₂ = 3.32 wright.edu | - |
| Ni(II) | 1:1, 2:1 researchgate.netdocumentsdelivered.com | 4.45 researchgate.net | 600 researchgate.net | - | - |
| Pb(II) | 1:1, 2:1 researchgate.net | 4.45 researchgate.net | 600 researchgate.net | - | - |
| Ba(II) | 1:1, 2:1, 3:1 wright.edu | 7.5, 9.6, 12.2 wright.edu | 605 wright.edu | - | ε(Ba₂H₂MTB) at pH 9.6 wright.edu |
| Ca(II) | 1:1, 2:1 wright.edu | 7.27 wright.edu | - | log K₁ = 3.1, log K₂ = 1.9 wright.edu | 7.9 x 10³ (1:1), 2.0 x 10⁴ (2:1) L·mol⁻¹·cm⁻¹ wright.edu |
| Sr(II) | - | 10.5-11 iupac.org | - | - | - |
Note: Stability constants (log K) and molar absorptivity values can vary significantly with experimental conditions such as pH and ionic strength. The data presented is a selection from available literature and may not be directly comparable across different studies.
Trivalent Cations (e.g., Fe(III), Al(III), Ga(III), In(III), Bi(III))
This compound also forms complexes with trivalent cations, which are often more stable than their divalent counterparts. These interactions are fundamental to the use of MTB in the spectrophotometric determination of these metals. nih.gov
Iron (III): Iron(III) reacts with this compound to form two distinct complexes: a 1:1 complex and a 1:2 (Fe:MTB) complex. nih.gov The 1:1 complex is predominant in acidic conditions with an excess of iron, exhibiting an absorption maximum at 610 nm and a molar absorptivity of 1.73 x 10⁴ L·mol⁻¹·cm⁻¹. nih.gov The 1:2 complex is favored in slightly acidic to alkaline solutions with an excess of the ligand, showing an absorption maximum at 515 nm and a molar absorptivity of 3.21 x 10³ L·mol⁻¹·cm⁻¹. nih.gov The stability constants for these complexes have been determined, with log β₁₁ = 20.56 and log β₁₂ = 6.66 at pH 6. nih.gov
Aluminum (III): this compound is utilized for the photometric determination of aluminum. nih.gov
Gallium (III): Gallium(III) forms a blue-colored complex with this compound. niscpr.res.in The complex is highly anionic and can be extracted into an organic solvent like chloroform (B151607) in the presence of Aliquat-336. niscpr.res.in The stoichiometry of the extracted species has been determined to be 1:2:1 (Ga:MTB:Aliquat-336). niscpr.res.in
Indium (III) and Bismuth (III): this compound is used as an indicator for the complexometric determination of both indium and bismuth. nih.goviupac.org
Table 2: Complexation of Trivalent Cations with this compound
| Cation | Stoichiometry (Metal:MTB) | pH | λmax (nm) | Log β | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) |
| Fe(III) | 1:1 | Acidic | 610 | log β₁₁ = 20.56 (at pH 6) nih.gov | 1.73 x 10⁴ nih.gov |
| 1:2 | Slightly acidic/alkaline | 515 | log β₁₂ = 6.66 (at pH 6) nih.gov | 3.21 x 10³ nih.gov | |
| Ga(III) | 1:2 | 4.5-5.0 niscpr.res.in | - | - | - |
Note: The stability constants (log β) and molar absorptivity values are highly dependent on the specific conditions of the experiment.
Tetravalent Cations (e.g., Zr(IV), Hf(IV), Nb(V))
This compound also interacts with tetravalent cations, forming stable complexes that are useful for their analytical determination.
Zirconium (IV) and Hafnium (IV): Zirconium(IV) and hafnium(IV) form complexes with this compound. nih.gov The reaction of hydrogen peroxide with these complexes has been studied to determine the conditional stability constants of the resulting mixed-ligand complexes. nih.gov The stability of the Zr(IV) complexes with hydrogen peroxide is significantly higher than that of the Hf(IV) complexes, a difference that can be exploited for the analysis of mixtures of these two elements. nih.gov
Niobium (V): Information regarding the specific complexation of Niobium(V) with this compound is less detailed in the provided context.
Table 3: Complexation of Tetravalent Cations with this compound
| Cation | Complex Type | Conditional Stability Constant (K') | Conditions |
| Zr(IV) | Zr(IV)-H₂O₂ | 3.91 x 10² | 0.2M HCl nih.gov |
| Hf(IV) | Hf(IV)-H₂O₂ | 0.828 | 0.2M HCl nih.gov |
Note: The conditional stability constants are dependent on the acidity of the medium.
Advanced Spectrophotometric Methodologies Utilizing Methylthymol Blue
Mechanistic Understanding of Chromogenic Reactions
The chromogenic (color-producing) reactions of Methylthymol blue are fundamentally based on its ability to form coordination complexes with metal ions. MTB is a polyprotic acid, meaning it can donate multiple protons, and its molecular structure contains several functional groups, including iminodiacetate (B1231623) and phenolic groups, that can bind to metal ions. wright.edunih.gov The specific color of the solution is dependent on the pH and the extent of complexation. wright.edu
The interaction between MTB and a metal ion involves the displacement of protons from the ligand and the formation of coordinate bonds. This complexation alters the electronic structure of the MTB molecule, specifically affecting the π-electron system of the triphenylmethane (B1682552) backbone. The result is a shift in the wavelength of maximum absorbance (λmax) of the dye, leading to a visible color change. researchgate.net For instance, in the absence of certain metal ions and at a pH below 6.3, MTB appears yellow, but upon complexation, it can shift to a deep blue color under alkaline conditions. wright.edu
Quantum chemical studies have revealed that the electronic transitions in the UV-Visible spectra of free MTB are of mixed n → π* and π → π* character. researchgate.net When MTB forms a complex with a metal ion, new charge-transfer transitions can occur. These are categorized as:
Ligand-to-Ligand Charge Transfer (LLCT): Observed in complexes with ions like Zn(II) and Cu(II). researchgate.net
Metal-to-Ligand Charge Transfer (MLCT): Observed in complexes with ions such as Fe(II). researchgate.net
Metal-to-Metal Charge Transfer (MMCT): Can occur in complexes where more than one metal ion is bound to a single MTB molecule. researchgate.net
The stoichiometry of these complexes can vary, with common ratios of metal ion to MTB being 1:1, 1:2, and 2:1, depending on the specific metal ion and the reaction conditions. researchgate.netresearchgate.net The geometry of the resulting complex, such as octahedral or square pyramidal, also influences its spectral properties. researchgate.net
Flow Injection Analysis (FIA) and its Variants with this compound
Flow Injection Analysis (FIA) is a highly automated and rapid analytical technique that involves injecting a discrete sample volume into a continuously flowing carrier stream. wikipedia.org This sample plug then merges with reagent streams, allowing for a chemical reaction to occur before the mixture reaches a detector. When this compound is used as a chromogenic reagent, the reaction produces a colored complex, and the absorbance is measured spectrophotometrically. wikipedia.orgrsc.org
The development of an FIA method using MTB involves creating a manifold, which is a system of tubing, pumps, and valves that control the flow and mixing of the sample and reagents. rsc.orgresearchgate.net A typical procedure for determining the concentration of a metal ion might involve the following steps:
A carrier stream, often a buffer solution to maintain a constant pH, is continuously pumped through the system.
A precise volume of the sample containing the analyte (e.g., a metal ion) is injected into the carrier stream.
The sample plug then merges with a stream of this compound solution.
The mixture travels through a reaction coil, which provides sufficient time and space for the complexation reaction to occur.
The colored solution flows through a spectrophotometer's flow cell, where the absorbance at a specific wavelength is measured. The intensity of the color is proportional to the concentration of the analyte. wikipedia.org
This technique has been successfully applied to the determination of various substances, such as bismuth in pharmaceutical products, by monitoring the absorbance of the Bi(III)-MTB complex. rsc.orgresearchgate.net
To achieve the best performance in an FIA system utilizing this compound, several physical and chemical variables must be optimized. The goal is to obtain a high signal (absorbance), good reproducibility, and a high sample throughput. researchgate.netresearchgate.net
Key Optimization Parameters:
| Parameter | Effect on Analysis | Typical Optimization Approach |
| Flow Rate | Influences reaction time, sample dispersion, and analysis speed. A slower flow rate allows for more complete reaction but increases analysis time and dispersion. | Varied to find a balance between signal intensity and sample throughput. researchgate.net |
| Reaction Coil Dimensions (Length and Diameter) | Determines the residence time of the sample in the reaction zone. A longer coil increases reaction time but also dispersion, which can decrease the signal peak height. | Different lengths and diameters are tested to find the optimal dimensions that allow for sufficient reaction without excessive sample dispersion. researchgate.netresearchgate.net |
| Sample Volume | A larger sample volume generally leads to a higher signal, but can also cause broader peaks and reduce the sampling rate. | The injected sample volume is varied to achieve the best sensitivity while maintaining a high analysis frequency. researchgate.net |
| Reagent Concentration | The concentration of MTB and any buffer solutions must be sufficient to ensure complete reaction with the expected range of analyte concentrations. | The concentrations are optimized to provide a stable baseline and a linear response over the desired analytical range. researchgate.net |
| pH | The pH of the reaction medium is critical as it affects the speciation of both MTB and the metal ion, and thus the stability and color of the complex. sapub.org | The pH is carefully controlled using buffer solutions to achieve maximum color development and selectivity. sapub.org |
This table is interactive. Users can sort and filter the data based on the parameters.
To overcome some limitations of classical FIA, more advanced variants like Sequential Injection Analysis (SIA) and Multi-Syringe Flow Injection Analysis (MSFIA) have been developed. These techniques offer greater precision, lower reagent consumption, and enhanced automation capabilities. psu.edursc.orgdtu.dk
Sequential Injection Analysis (SIA): SIA utilizes a multiposition valve and a single syringe pump to precisely aspirate and dispense discrete zones of sample and reagents into a holding coil. rsc.orgcore.ac.uk The zones are then sequentially propelled to the detector. The controlled flow and ability to stop the flow allow for more complex chemical manipulations. When implemented with this compound, SIA can provide highly reproducible results for metal ion analysis with minimal waste generation. dtu.dk
Multi-Syringe Flow Injection Analysis (MSFIA): MSFIA combines the advantages of FIA and SIA by using a multi-syringe burette where several syringes move in parallel. psu.eduaitech.ac.jp This allows for the simultaneous handling of multiple solutions, leading to faster analysis times compared to SIA. researchgate.net The precise, pulse-free flow delivered by the syringes makes MSFIA particularly robust, especially when handling organic solvents or aggressive reagents. aitech.ac.jpresearchgate.net An MSFIA system using MTB can achieve high sample throughput for applications like quality control in industrial processes.
Interference Studies and Selectivity Enhancement Strategies
A significant challenge in spectrophotometric methods is interference from other species in the sample matrix that can also react with the chromogenic agent or otherwise affect the absorbance reading. nih.gov this compound is not entirely specific and can form complexes with a wide range of metal ions. researchgate.net
Matrix effects can lead to inaccurate results by either suppressing or enhancing the analytical signal. nih.govresearchgate.net Several strategies are employed to mitigate these interferences and enhance the selectivity of methods using this compound.
Strategies for Selectivity Enhancement:
| Strategy | Description | Application with this compound |
| pH Control | Adjusting the pH of the solution can selectively prevent the complexation of certain interfering ions. Many metal-MTB complexes are stable only within a specific pH range. | Titrating a mixture of bismuth and lead can be achieved by first analyzing bismuth at a low pH (e.g., pH 2) where lead does not interfere, and then raising the pH to analyze the lead. slideshare.netscribd.com |
| Use of Masking Agents | A masking agent is a chemical that reacts with interfering ions to form stable complexes, preventing them from reacting with MTB. | Cyanide ions (KCN) can be used to mask ions such as Cd, Zn, Cu, and Co, allowing for the determination of unmasked ions like Ca, Mg, and Pb. slideshare.netscribd.com Oxalate (B1200264) and cyanide have been used as masking agents for the determination of cerium. rsc.org |
| Selective Demasking | This involves releasing a specific ion from a masked state so it can be analyzed. | In a mixture, after masking several ions with cyanide, a demasking agent like a formaldehyde-acetone mixture can be used to selectively release zinc for its subsequent titration. nih.gov |
| Ion-Exchange Chromatography | An ion-exchange column can be placed upstream in an FIA system to remove interfering multivalent cations from the sample before it reacts with MTB. | This is a common strategy in automated sulfate (B86663) analysis where cations that would interfere with the barium-MTB reaction are removed. epa.gov |
| Instrumental Correction | Advanced spectrophotometric techniques, such as dual-wavelength or derivative spectrophotometry, can sometimes be used to correct for background absorbance from the matrix. | An iso-absorption dual-wavelength method has been used to determine calcium with MTB, eliminating the need for a masking agent. rsc.org |
This table is interactive. Users can sort and filter the data based on the strategies.
An integrated approach, often combining optimized sample preparation with precise instrumental analysis, is typically the most effective way to overcome matrix effects and ensure the accuracy and reliability of results obtained using this compound. nih.gov
Development of Masking Agents
The inherent non-selectivity of this compound, which forms complexes with a wide array of metal ions, necessitates the use of masking agents to improve the specificity of spectrophotometric determinations. researchgate.netsapub.org Masking agents are compounds that form stable complexes with potential interfering ions, preventing them from reacting with MTB and thus allowing for the selective analysis of the target analyte.
The selection of an appropriate masking agent is critical and depends on the specific metal ion being determined and the composition of the sample matrix. For instance, in the spectrophotometric determination of cerium with MTB, oxalate and cyanide have been effectively employed as masking agents. rsc.org Similarly, thiourea (B124793) has been utilized as a masking agent for the complexometric determination of mercury where MTB serves as the indicator. nih.gov
The effectiveness of various masking agents in mitigating interference from a range of metal ions in spectrophotometric methods is a subject of ongoing investigation. While a comprehensive database is continually evolving, the following table summarizes some known masking agents and their applications in analyses involving metallochromic indicators, including those pertinent to MTB-based methods.
Table 1: Examples of Masking Agents in Spectrophotometric Analysis
| Masking Agent | Target Analyte(s) | Masked Interfering Ion(s) | Reference |
|---|---|---|---|
| Oxalate | Cerium(III) | Various trivalent and divalent cations | rsc.org |
| Cyanide | Cerium(III) | Ions such as Cu(II), Ni(II), Co(II) | rsc.org |
| Thiourea | Mercury(II) | Various metal ions | nih.gov |
| Triethanolamine | Manganese(II) | Iron(III), Aluminum(III) | psu.edu |
| Fluoride | Titanium(IV) | Iron(III), Aluminum(III) | scribd.com |
| Ascorbic Acid | Iron(II) | Copper(II) | psu.edu |
Derivatization of this compound for Modulated Spectrophotometric Response
Chemical modification of the this compound structure presents another avenue for enhancing its analytical performance. By altering the functional groups on the MTB molecule, it is possible to modulate its spectrophotometric response, leading to improved sensitivity, selectivity, or stability of its metal complexes. The synthesis of MTB involves a Mannich-type condensation of thymolsulfonephthalein with iminodiacetic acid and formaldehyde (B43269). google.com This synthesis pathway offers opportunities for introducing different substituents to create derivatives with tailored properties.
Comparative Analysis with Analogs (e.g., Semithis compound)
A notable analog of this compound is Semithis compound (SMTB). SMTB is a monosubstituted derivative, in contrast to the disubstituted MTB. The difference in their structures leads to distinct spectrophotometric and complexometric properties. nih.gov
Research has shown that there are no significant differences in the infrared spectra of MTB and SMTB. However, their interactions with metal ions can vary considerably. For example, in an acidic medium, MTB forms both 1:1 and 1:2 complexes with copper(II), exhibiting different colors, while SMTB forms only a 1:1 orange chelate with bivalent metals. This difference in chelation behavior can be exploited for the selective determination of certain metals.
The spectrophotometric properties of MTB and SMTB have been a subject of comparative studies, particularly in the context of their simultaneous determination in mixtures. The following table provides a comparative overview of some of their key spectrophotometric characteristics.
Table 2: Comparative Spectrophotometric Properties of this compound and Semithis compound
| Property | This compound (MTB) | Semithis compound (SMTB) | Reference |
|---|---|---|---|
| Molar Absorptivity (ε) | 1.89 (± 0.03) x 10⁴ L·mol⁻¹·cm⁻¹ (at pH 5.00, for Cu(II) complex) | 1.76 (± 0.03) x 10⁴ L·mol⁻¹·cm⁻¹ (at pH 5.45, for Cu(II) complex) | nih.gov |
| Complex Stoichiometry with Cu(II) | 1:1 (greyish blue) and 1:2 (pure blue) | 1:1 (orange) | nih.gov |
| Absorption Maximum (λmax) | Varies with pH and metal complexation | Varies with pH and metal complexation | nih.gov |
The development of advanced spectrophotometric methodologies continues to benefit from the versatility of this compound. Through the strategic use of masking agents and the exploration of its derivatives, the analytical capabilities of this important indicator are being expanded, enabling more selective and sensitive determination of metal ions in various applications.
Acid Base Indicator Functionality of Methylthymol Blue
Theoretical Underpinnings of Acid-Base Indicators
The behavior of acid-base indicators like methylthymol blue can be explained by two primary theories: Ostwald's Theory and the Quinonoid Theory.
Ostwald's Theory , proposed in 1891, posits that acid-base indicators are weak organic acids or bases where the undissociated molecule has a different color from its corresponding ion. idc-online.combrainkart.com The color change is therefore a result of the indicator's ionization, which is dependent on the pH of the solution. idc-online.comslideshare.netscribd.com For a weak acid indicator (HIn), the equilibrium in an aqueous solution can be represented as:
HIn ⇌ H⁺ + In⁻ (Color A) (Color B)
In an acidic solution, the excess of H⁺ ions shifts the equilibrium to the left, favoring the undissociated form (HIn) and displaying Color A. In an alkaline solution, the H⁺ ions are neutralized, shifting the equilibrium to the right and leading to the ionized form (In⁻) with Color B. idc-online.com
The Quinonoid Theory offers a more detailed explanation based on structural changes within the indicator molecule. brainkart.comaskiitians.com According to this theory, indicators exist as an equilibrium mixture of two tautomeric forms: a benzenoid form and a quinonoid form. brainkart.comsrmist.edu.in These two forms have different colors, and the change in pH causes the interconversion of one form into the other, resulting in the observed color change. srmist.edu.inscribd.com The benzenoid form is typically less colored or colorless, while the quinonoid form is intensely colored due to its highly conjugated system. youtube.com For many indicators, one form predominates in acidic media, while the other is favored in alkaline conditions. srmist.edu.in
Determination of Acid Dissociation Constants (pKa values) of this compound
This compound is a polyprotic acid, meaning it can donate more than one proton. Its acid dissociation constants (pKa values) quantify the strength of its acidic functional groups.
A common and accurate method for determining the pKa values of indicators like this compound is through spectrophotometric-pH metric titration. pbworks.comtruman.edu This technique involves preparing a series of solutions of the indicator at various known pH values and measuring their absorbance at specific wavelengths. pbworks.com
The underlying principle is the Beer-Lambert Law, which relates absorbance to the concentration of the absorbing species. By measuring the absorbance of the indicator solution at wavelengths where the acidic and basic forms have maximum absorbance, the ratio of the concentrations of the two forms ([In⁻]/[HIn]) can be determined at each pH. truman.eduprexams.com A plot of pH versus the logarithm of this ratio yields a straight line, and according to the Henderson-Hasselbalch equation, the pH at which the concentrations of the acidic and basic forms are equal corresponds to the pKa value. pbworks.comprexams.com
Recent studies have even utilized digital image color analyses as an alternative to spectrophotometers for determining the pKa values of indicators like thymol (B1683141) blue, a related compound, demonstrating the versatility of these principles. elsevierpure.com
The acidity of a sulfonephthalein indicator like this compound is significantly influenced by its molecular structure, particularly the presence of various substituent groups on the aromatic rings. The general structure of these indicators features a central carbon atom bonded to three aromatic rings, one of which is a sultone ring. chemedx.org
Electron-withdrawing groups, such as the bromine atoms in bromothymol blue, increase the acidity of the phenolic hydroxyl groups, thereby lowering the pKa values and shifting the pH transition range. wikipedia.org Conversely, electron-donating groups, like the alkyl groups present in this compound, tend to decrease acidity and raise the pKa values. The complex structure of this compound, which includes iminodiacetate (B1231623) groups, results in multiple pKa values corresponding to the dissociation of its various protons. chemimpex.comnih.gov These structural features are ultimately responsible for the specific pH ranges over which the indicator changes color. wikipedia.org
Mechanisms of Color Change and pH Transition Ranges
The color changes of this compound are a direct consequence of the structural transformations that occur as the pH of the solution changes. As a diprotic acid (in the context of its indicator properties), thymol blue, a closely related indicator, exists in three different forms, each with a distinct color. ubc.ca
This compound exhibits multiple transition ranges due to its complex structure. chemimpex.comwright.edu One of its key transitions is from yellow in acidic solutions to blue in alkaline solutions. chemimpex.com Research has identified several pKa values for this compound, with notable color changes occurring around these points. For instance, below a pH of approximately 6.3, it is yellow, transitioning to a pale blue-green as the pH increases. wright.edu Around a pH of 8.5, it becomes a grey-blue, and at a pH of about 10.8, it displays a deep blue color. wright.edu Another transition occurs in the highly acidic range.
The mechanism involves the deprotonation of the molecule, which alters the extent of the conjugated π-electron system. chemedx.orglabxchange.org In the acidic form, the electronic conjugation is more limited, leading to absorption in the shorter wavelength (blue) region of the visible spectrum, and the solution appears yellow. As the pH increases, deprotonation occurs, leading to a more extended conjugated system. This shift in electron delocalization causes the molecule to absorb light at longer wavelengths (yellow/orange), resulting in the observed blue color of the solution. wikipedia.org
pH Transition Ranges of this compound and Related Indicators
| Indicator | pH Transition Range 1 | Color Change 1 | pH Transition Range 2 | Color Change 2 |
| This compound | ~6.3 - 8.5 | Yellow to Blue-Green | ~10.8 | Grey-Blue to Deep Blue |
| Thymol Blue | 1.2 - 2.8 | Red to Yellow | 8.0 - 9.6 | Yellow to Blue |
| Bromothymol Blue | 6.0 - 7.6 | Yellow to Blue |
This table provides approximate pH transition ranges and corresponding color changes. Actual values may vary slightly depending on the specific conditions and purity of the indicator. wikipedia.orgarizona.eduwikipedia.orgubc.cawright.edugspchem.com
Development of Advanced Sensors and Smart Materials Incorporating Methylthymol Blue
Design Principles for Colorimetric and Optical Sensors
The design of colorimetric and optical sensors utilizing Methylthymol blue is fundamentally based on its nature as a metallochromic indicator. nih.govresearchgate.net MTB, a triphenylmethane (B1682552) dye, is a polyprotic acid with multiple functional groups, including carboxylic acids, phenols, and amines, which can participate in complexation with metal ions. nih.gov The core principle of these sensors lies in the significant and visible color change that occurs when MTB binds with a target metal ion. nih.govwright.edu
The complexation reaction is highly dependent on the pH of the solution, as the protonation state of MTB's functional groups influences its binding affinity and the resulting color. nih.govwright.edu For instance, free MTB exhibits different colors at various pH levels; it is yellow below pH 6.3, transitions to a pale blue-green, becomes grey-blue around pH 8.5, and deep blue above pH 10.8. wright.edu When a metal ion is introduced, it displaces protons from the MTB molecule to form a stable complex, leading to a shift in the absorption spectrum and a corresponding color change that can be measured. nih.govresearchgate.net
The design of a specific sensor involves several key considerations:
pH Optimization: The pH of the sensing environment must be carefully controlled to ensure optimal complex formation and a distinct color change for the target analyte. researchgate.netwright.edu
Analyte Selectivity: While MTB can interact with numerous metal ions, selectivity for a specific ion can be enhanced by carefully selecting the pH and introducing masking agents to prevent interference from other ions. nih.govresearchgate.net
Matrix Effects: The material supporting the MTB, whether it's a solution, paper, or a polymer matrix, can influence the reaction kinetics and the stability of the colored complex. researchgate.net
Detection Method: The color change can be evaluated qualitatively by eye or quantitatively using spectrophotometers, scanners, or digital cameras on smartphones. researchgate.netnih.gov
The underlying mechanism often involves the formation of 1:1 or 2:1 metal-to-ligand complexes, and in some cases, protonated or hydroxo-complexes may also exist. researchgate.net The electronic transitions within the MTB molecule, which are a mix of n → π* and π → π* transitions, are altered upon complexation, leading to the observed colorimetric response. nih.gov These transitions can be further characterized as ligand-to-ligand charge transfer (LLCT), metal-to-ligand charge transfer (MLCT), or even metal-to-metal charge transfer (MMCT) depending on the specific metal ion and complex stoichiometry. researchgate.net
Paper-Based Analytical Devices (µ-PADs) Utilizing this compound
Microfluidic paper-based analytical devices (µ-PADs) have emerged as a cost-effective, portable, and user-friendly platform for a variety of chemical and biological analyses. mdpi.comrsc.org These devices utilize the capillary action of paper to transport small volumes of liquid through defined channels, eliminating the need for external pumps or power sources. mdpi.com The integration of this compound into µ-PADs creates a powerful tool for colorimetric detection of metal ions in diverse settings. mdpi.com
The fabrication of these devices often involves creating hydrophobic barriers on hydrophilic paper to define the fluidic paths and reaction zones. rsc.org MTB can be immobilized within these reaction zones, where it interacts with the sample as it wicks through the paper. The resulting color change is then observed and can be quantified.
Application in Environmental Monitoring (e.g., Strontium Detection)
A significant application of this compound-based sensors is in environmental monitoring, particularly for the detection of harmful metal ions. For instance, a colorimetric sensor for the detection of Strontium (Sr(II)) in water has been developed using an alginate hydrogel loaded with MTB. researchgate.net Strontium is a concerning element due to the health risks associated with its radioactive isotope, Sr-90, including bone disorders and cancer. researchgate.net
In this application, the MTB-loaded hydrogel exhibits a distinct color change upon interaction with Sr(II) ions. researchgate.net The detection is optimized under specific conditions of pH, temperature, and ion concentration. researchgate.net This hydrogel-based sensor enables sensitive and on-site colorimetric detection, providing a valuable tool for real-time monitoring of water sources for strontium contamination. researchgate.net The visual color change allows for a rapid qualitative assessment, while quantitative analysis can be performed using more advanced techniques. researchgate.net
Application in Biological Sample Analysis (e.g., Calcium in Saliva)
This compound has been successfully employed in the development of µ-PADs for the analysis of biological fluids, such as the determination of calcium (Ca(II)) in saliva. mdpi.com Saliva is a valuable diagnostic fluid, and the concentration of calcium can be indicative of various physiological conditions. A novel and rapid method for the colorimetric determination of calcium has been developed using µ-PADs where the complexation reaction between calcium and MTB at an alkaline pH produces a measurable color difference. mdpi.com
The µ-PADs for this application are fabricated from chromatographic paper with wax barriers. The analytical procedure is straightforward, requiring only the regulation of pH, the application of the saliva sample to the device, and the measurement of the color intensity of the formed Ca(II)-MTB complex. mdpi.com To enhance the stability of the colored complex, which can fade due to oxidation, sodium sulfite (B76179) is added. mdpi.com
| Parameter | Finding |
| Detection Limit | 2.9 mg L⁻¹ |
| Precision (Intra-day) | 4.2% |
| Precision (Inter-day) | 6.4% |
| Calcium Levels in Saliva (Healthy Volunteers) | 30.71 to 84.15 mg L⁻¹ |
These findings demonstrate the suitability of MTB-based µ-PADs for the reliable and convenient analysis of biological samples. mdpi.com
RGB Analysis and Smartphone Integration for Quantitative Detection
To move beyond qualitative visual assessment, µ-PADs incorporating this compound can be coupled with smartphones for quantitative analysis. rsc.orgnih.gov Modern smartphones are equipped with high-resolution cameras and powerful image processing capabilities, making them ideal portable detectors for colorimetric assays. proquest.comnih.gov The color change on the µ-PAD is captured by the smartphone's camera, and the image is then analyzed to determine the concentration of the analyte. researchgate.net
The most common method for this quantitative analysis is Red-Green-Blue (RGB) analysis. nih.govresearchgate.net In the RGB color model, each color is represented by the intensities of red, green, and blue light. researchgate.netnih.gov When the MTB on the µ-PAD reacts with the target analyte, the color of the detection zone changes, which in turn alters the RGB values of that area in the captured image. researchgate.netnih.gov
The process typically involves:
Image Capture: A smartphone is used to take a picture of the µ-PAD's detection zone under controlled lighting conditions. rsc.org
Image Processing: A dedicated application or software, such as ImageJ, is used to select the region of interest (the detection zone) and extract the average RGB values. nih.govresearchgate.net
Data Analysis: The intensity of one or more of the RGB channels (or a mathematical combination of them) is correlated with the concentration of the analyte using a calibration curve prepared with standard solutions. nih.govmdpi.com
For the detection of strontium using an MTB-loaded alginate hydrogel, a linear increase in the blue channel of the RGB analysis was observed for Sr(II) concentrations ranging from 1 to 10 mgL⁻¹. researchgate.net This demonstrates a direct relationship between the color intensity and the analyte concentration, enabling quantitative measurements. researchgate.net The use of smartphone-based RGB analysis offers a simple, low-cost, and accessible method for on-site quantitative detection, making these sensors particularly valuable in resource-limited settings. nih.govproquest.com
This compound in Composite Materials for Enhanced Sensing
The performance of this compound-based sensors can be significantly enhanced by incorporating the indicator into composite materials. These materials can provide a stable and protective environment for the MTB, improve its sensitivity and selectivity, and facilitate its use in various sensor formats. Composite materials can be designed to have specific physical and chemical properties that are advantageous for sensing applications.
The inclusion of MTB in a composite matrix can prevent leaching of the indicator, increase the shelf-life of the sensor, and in some cases, pre-concentrate the analyte, leading to lower detection limits. The choice of the composite material is crucial and is often tailored to the specific application and target analyte.
Hydrogel-Based Sensor Platforms (e.g., Alginate Hydrogels)
Hydrogels are three-dimensional polymer networks that can absorb and retain large amounts of water, making them highly biocompatible. researchgate.net Their porous structure allows for the diffusion of analytes, making them an excellent matrix for encapsulating sensing elements like this compound. Alginate, a natural polysaccharide, is a popular choice for creating hydrogels due to its biocompatibility, non-toxicity, and simple gelation process. researchgate.net
A notable example is the development of an MTB-loaded alginate hydrogel for the colorimetric detection of strontium ions (Sr(II)) in water. researchgate.net In this sensor, the biocompatible sodium alginate hydrogel encapsulates the MTB. researchgate.net The interaction between the entrapped MTB and Sr(II) ions results in a visible color change. researchgate.net The hydrogel matrix not only provides a stable platform for the indicator but also allows for the optimization of sensing conditions such as pH and temperature. researchgate.net This hydrogel-based sensor platform demonstrates the potential of composite materials to create robust and sensitive devices for real-time environmental monitoring. researchgate.net
Polymer Gel Dosimeters for Radiation Detection (e.g., Fricke Gels)
The development of advanced sensors for radiation detection has led to significant interest in polymer gel dosimeters. These dosimeters are fabricated from radiation-sensitive chemicals suspended within a gel matrix; upon exposure to ionizing radiation, these chemicals undergo measurable changes that correlate to the absorbed radiation dose. wikipedia.org A prominent type of chemical dosimeter is the Fricke gel dosimeter, which is based on the radiation-induced oxidation of ferrous (Fe²⁺) ions to ferric (Fe³⁺) ions in an aqueous solution. wikipedia.orgnih.govnih.gov To create a three-dimensional (3D) dosimeter capable of mapping complex dose distributions, this solution is dispersed throughout a polymer gel matrix. wikipedia.orgnih.gov The inclusion of an indicator dye, such as this compound (MTB), allows for the visualization and quantification of this chemical change. nih.govresearchgate.net These gel dosimeters are largely composed of water, making them radiologically similar to biological tissue. nih.goviaea.org Formulations often utilize a polymer matrix like polyvinyl alcohol (PVA) or gelatin to provide structural integrity. wikipedia.orgresearchgate.net
Chelation Chemistry in Dosimetric Systems
In Fricke gel dosimeters, the fundamental dosimetric reaction is the oxidation of ferrous ions (Fe²⁺) to ferric ions (Fe³⁺) by radicals generated during the radiolysis of water. nih.gov The concentration of the resulting ferric ions is directly proportional to the absorbed radiation dose. nih.gov A primary challenge in early Fricke gels was the diffusion of these ferric ions within the gel matrix, which led to a loss of spatial information and blurred the dose distribution. wikipedia.orgnih.govnih.gov
To mitigate this issue, chelating agents are incorporated into the gel formulation. These agents form stable complexes with the newly formed ferric ions, effectively immobilizing them. wikipedia.org While Xylenol Orange (XO) has been conventionally used, recent studies have demonstrated that this compound (MTB) is a highly effective alternative. researchgate.netresearchgate.net MTB, a structural analogue of XO, readily chelates with Fe³⁺ ions. researchgate.netresearchgate.net This reaction is crucial as it not only reduces ion diffusion but also produces a distinct color change, which is the basis for optical analysis. researchgate.net The Fe³⁺-MTB complex exhibits a strong absorbance at a different wavelength compared to the uncomplexed dye, allowing for spectrophotometric quantification of the dose. researchgate.netresearchgate.net Quantum chemical calculations have been employed to understand the complexation properties and electronic transitions of MTB with various metal ions, including iron. researchgate.net
Optical Characterization and Dose Response Studies
The radiation-induced formation of the Fe³⁺-MTB complex results in a significant change in the optical properties of the gel dosimeter. Unirradiated MTB-based gels are typically transparent or have a specific color that changes upon irradiation. researchgate.net This colorimetric change is directly related to the absorbed dose and can be quantified using UV-Vis spectrophotometry. researchgate.netresearchgate.net
Studies have shown that the maximum spectral change for the Fe³⁺-MTB complex occurs at a higher wavelength (around 620-632 nm) compared to the Fe³⁺-XO complex. nih.govresearchgate.netresearchgate.net This shift to a higher wavelength can be advantageous as it may reduce the effects of light scattering during optical scanning. researchgate.net
The dose response of these dosimeters is a critical parameter, defining the relationship between the change in optical absorbance and the absorbed dose. Research indicates that MTB-based gel dosimeters exhibit a linear dose-response relationship within specific dose ranges. For instance, a linear response has been observed for doses up to 20 Gy when analyzed with UV-Vis spectrophotometry and up to 40 Gy with Nuclear Magnetic Resonance (NMR). researchgate.net The sensitivity of the dosimeter, often expressed as the change in absorbance per unit dose (e.g., a.u./Gy), is a key performance indicator. researchgate.net Various formulations have been developed to optimize this sensitivity for different applications, including low-dose measurements. researchgate.net
Table 1: Optical and Dose Response Characteristics of this compound Gel Dosimeters
| Gel Formulation | Matrix | Cross-linker | Wavelength of Max. Absorbance (nm) | Linear Dose Range (Gy) | Reported Sensitivity (a.u./Gy) | Reference |
|---|---|---|---|---|---|---|
| Fricke-MTB-PVA-GG | Polyvinyl Alcohol (PVA) | Gellan Gum (GG) | 620 | 0-10 | 0.123 | researchgate.net |
| Fricke-MTB-PVA-GTA | Polyvinyl Alcohol (PVA) | Glutaraldehyde (B144438) (GTA) | 620 | 0-10 | 0.084 | researchgate.net |
| Fricke-MTB-Gelatin | Gelatin | N/A (Physical Gelation) | 619 | 0-20 | N/A | researchgate.netresearchgate.net |
Investigation of Cross-linking Agents (e.g., Gellan Gum, Glutaraldehyde)
The gel matrix is a critical component that provides the structural framework for the dosimeter and confines the chemical reactions. The choice of cross-linking agent, which solidifies the polymer matrix, significantly influences the dosimeter's physical and dosimetric properties. Two common types of cross-linking are chemical and physical.
Glutaraldehyde (GTA) is a widely used chemical cross-linking agent. iaea.orgresearchgate.net It forms covalent bonds between polymer chains, such as polyvinyl alcohol (PVA), creating a robust and stable gel network. nih.govnih.gov In Fricke-MTB-PVA-GTA dosimeters, glutaraldehyde cross-links the PVA chains, entrapping the Fricke solution and MTB indicator within the structure. researchgate.netresearchgate.net This chemical cross-linking provides mechanical strength and has been a standard method for preparing these types of dosimeters. researchgate.net
Gellan Gum (GG) has been investigated as a physical cross-linking agent. researchgate.net Unlike chemical cross-linkers, gellan gum forms a gel through ionic interactions and temperature-induced helix formation, a process known as physical gelation. nih.govnih.gov This method avoids the use of potentially reactive chemical agents like GTA. researchgate.net Studies comparing Fricke-MTB-PVA dosimeters prepared with gellan gum versus glutaraldehyde have shown promising results for the physically cross-linked system. researchgate.net
Table 2: Comparison of Cross-linking Agents in Fricke-MTB-PVA Dosimeters
| Parameter | Gellan Gum (Physical Cross-linker) | Glutaraldehyde (Chemical Cross-linker) | Reference |
|---|---|---|---|
| Dosimeter Formulation | Fricke-MTB-PVA-GG | Fricke-MTB-PVA-GTA | researchgate.net |
| Sensitivity (a.u./Gy) | 0.123 | 0.084 | researchgate.net |
| Overall Uncertainty | 3.60% | 4.24% | researchgate.net |
| Post-Irradiation Stability | Stable up to 5 days | Stable up to 5 days | researchgate.net |
Reaction Kinetics and Mechanistic Studies Involving Methylthymol Blue
Kinetic Analysis of Complex Formation Reactions
The kinetics of complex formation between Methylthymol blue and metal ions have been studied using techniques like laser temperature-jump relaxation spectrometry. Investigations into the reaction between this compound and Mg²⁺ ions between pH 6.15 and 8.0 revealed two resolvable relaxation processes in the millisecond range, attributed to Mg²⁺ binding to different protolytic states of MTB. acs.orgdatapdf.com A fast, non-time-resolved amplitude change was also observed, assigned to protolytic reactions. acs.orgdatapdf.com
The rate constants for complex formation between the fully deprotonated coordination sites of the ligand and Mg²⁺ are approximately 10⁷ M⁻¹ s⁻¹ and align with the Eigen−Wilkins mechanism. acs.orgdatapdf.com However, the rate constants for binding to monoprotonated sites are significantly lower, around 5 × 10³ M⁻¹ s⁻¹, suggesting that intramolecular hydrogen bond formation stabilizes the monoprotonated state, hindering cation coordination. acs.orgdatapdf.com Opening of this hydrogen bond is considered a rapid equilibrium step preceding cation binding. datapdf.com The rate-limiting step for Mg²⁺ binding is thought to be inner-sphere solvate substitution of the cation, consistent with the Eigen-Wilkins mechanism. datapdf.com
Interactive Table 1: Rate Constants for Mg²⁺ - this compound Complex Formation
| Binding Site Protolytic State | Rate Constant (M⁻¹ s⁻¹) | Agreement with Eigen-Wilkins Mechanism |
| Fully Deprotonated | ~10⁷ | Good agreement |
| Monoprotonated | ~5 × 10³ | Lower than expected (~200 times) |
Mechanistic Studies of this compound in Redox Processes
This compound can participate in redox reactions, and its color change upon oxidation or reduction is utilized in various applications, including analytical methods.
This compound is known to be oxidized by bromate (B103136) ion in sulfuric acid media, leading to a loss of color. asianpubs.orgasianpubs.org The rate of this reaction is affected by the presence of certain metal ions, such as iron(II), which can inhibit the oxidation. asianpubs.orgasianpubs.org This inhibitory effect forms the basis of kinetic-spectrophotometric methods for determining iron(II). asianpubs.orgasianpubs.org
In electrochemical studies, free this compound has been shown to undergo reversible one-electron reduction at a hanging mercury drop electrode to form a semiquinone radical. nih.gov This radical is then quasi-reversibly reduced by another electron to the quinol form. nih.gov The formation of a stable aqueous semiquinone methide radical from this compound is considered unprecedented and can interfere with electrochemical analysis of metal ions using MTB as a ligand. nih.gov
While the search results provide some information on redox reactions involving this compound (oxidation by bromate, electrochemical reduction), detailed mechanistic studies specifically focusing on reaction order, rate laws, or the identification of intermediates and transition states in these redox processes are not extensively detailed beyond the observation of the semiquinone radical in electrochemical reduction.
Investigation of Reaction Order and Rate Laws
For the oxidation of this compound by bromate, the reaction rate is influenced by the concentrations of reactants and the presence of inhibitors like iron(II). asianpubs.orgasianpubs.org Increasing the concentration of this compound up to a certain point (1.0 × 10⁻⁴ M) increased the sensitivity of the reaction, while higher concentrations led to a decrease in the rate of both the inhibited and uninhibited reactions. asianpubs.org The rate of the color-fading reaction, characterized by the slope of the absorbance-time curve, decreased with increasing iron(II) concentration, indicating its inhibitory effect. asianpubs.org
Influence of Environmental Factors on Reaction Rates (e.g., pH, Temperature, Ionic Strength)
Environmental factors significantly impact the reaction rates involving this compound.
pH: The pH of the solution plays a critical role in the complex formation kinetics of this compound, as the ligand exists in different protolytic states depending on the pH. acs.orgdatapdf.comwright.edu The rate constants for Mg²⁺ binding differ significantly between the fully deprotonated and monoprotonated forms of MTB. acs.orgdatapdf.com The relaxation times observed in temperature-jump experiments for Mg²⁺ binding decreased with increasing Mg²⁺ concentration at constant pH and increased with increasing pH at constant Mg²⁺ concentration. acs.orgdatapdf.com The complexation reactions between this compound and other metal ions are also studied at specific pH values, indicating the pH dependence of these interactions. researchgate.netresearchgate.netijpsonline.com For instance, the complexation of Fe³⁺ with this compound for spectrophotometric determination is conducted at an optimum pH of 5. ijpsonline.com The color change of this compound upon interaction with Sr(II) ions is significantly influenced by pH, with increased blue color intensity observed from acidic to neutral and slightly alkaline conditions (pH 4 to pH 9), attributed to the ionization state of MTB. researchgate.net
Temperature: Temperature affects the rate of reactions involving this compound. In the kinetic-spectrophotometric determination of iron(II) based on its inhibitory effect on the oxidation of this compound by bromate, the reaction is carried out at a controlled temperature of 35°C. asianpubs.orgasianpubs.org For the catalytic determination of vanadium using the reaction between this compound and bromate, the reaction rate increased with increasing temperature, reaching a maximum at 40°C. scielo.br The complex formation between Fe³⁺ and this compound is also studied at a specific temperature (30°C) for optimal complex formation. ijpsonline.com
Ionic Strength: The ionic strength of the solution can influence the rate of reactions involving charged species, as described by the kinetic salt effect. Studies on the oxidation of this compound by bromate have shown that the reaction rate decreased with increasing ionic strength. asianpubs.org Similarly, in the catalytic determination of vanadium using the this compound-bromate reaction, increasing the ionic strength generally caused a decrease in sensitivity. scielo.br Maintaining constant ionic strength is important in kinetic studies to isolate the effects of reactant concentrations. art-xy.com
Interactive Table 2: Influence of Environmental Factors on Reaction Rates
| Factor | Effect on Reaction Rate (General Observation) | Specific Examples / Notes |
| pH | Significant influence due to protolytic states | Affects Mg²⁺ binding kinetics; optimal pH for metal complexation; influences color change. acs.orgdatapdf.comresearchgate.netresearchgate.netwright.eduijpsonline.comresearchgate.net |
| Temperature | Affects reaction rate | Specific temperatures used for optimal reaction rates (e.g., 35°C, 40°C, 30°C). asianpubs.orgasianpubs.orgijpsonline.comscielo.br |
| Ionic Strength | Can decrease reaction rate | Observed decrease in rate for oxidation by bromate and catalytic vanadium determination. asianpubs.orgscielo.br |
Theoretical and Computational Chemistry Approaches to Methylthymol Blue Systems
Quantum Chemical Calculations for Electronic Structure and Spectroscopic Properties
Quantum chemical calculations are fundamental to modeling the behavior of Methylthymol Blue at a molecular level. These calculations provide a deep understanding of the molecule's electronic properties and how they relate to its observed spectra.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-electron systems, making it suitable for modeling complex molecules like this compound and its metal complexes. mdpi.comnih.gov DFT calculations can be used to characterize the electronic structure of molecules and to explore their potential as adsorbents. mdpi.com This approach is instrumental in determining optimized geometries, electronic properties, and the nature of bonding in both the free MTB ligand and its coordinated species.
In studies of this compound, DFT has been employed to model its complexes with various metal ions, such as Zn(II), Cu(II), and Fe(II). researchgate.net These calculations help in predicting the preferred geometries of the metal complexes. For instance, theoretical calculations have suggested that 1:1 complexes of MTB with Zn(II) and Cu(II) are likely to adopt square pyramidal geometries, while Fe(II) complexes consistently favor an octahedral geometry. researchgate.net The accuracy of these computational models is often validated by comparing the calculated properties with experimental data. nih.gov
Table 1: Predicted Geometries of this compound (MTB) Metal Complexes from DFT Calculations
| Metal Ion | Stoichiometry (Metal:MTB) | Predicted Geometry |
| Zn(II) | 1:1 | Square Pyramidal |
| Cu(II) | 1:1 | Square Pyramidal |
| Fe(II) | 1:1 and 2:1 | Octahedral |
Source: researchgate.net
The vibrant color changes of this compound, which are central to its function as an indicator, are governed by electronic transitions within the molecule. Quantum chemical calculations are crucial for interpreting the UV-Visible absorption spectra of MTB and its complexes.
Theoretical analyses have revealed that the electronic transitions observed in the UV-Visible spectra of the free this compound molecule possess a mixed character, involving both n → π* and π → π* transitions. researchgate.net When MTB forms complexes with metal ions, the nature of these transitions can change significantly.
For Zn(II) and Cu(II) complexes , the majority of the electronic transitions are characterized as ligand-to-ligand charge transfers (LLCT). researchgate.net
For the Fe(II) complex (1:1) , the transitions are a mix of LLCT and metal-to-ligand charge transfer (MLCT). researchgate.net
For the di-iron complex Fe₂(MTB) , the lowest energy transition is LLCT, while higher energy transitions show a combination of LLCT, MLCT, and even metal-to-metal charge transfer (MMCT) characteristics. researchgate.net
These theoretical assignments help to explain the distinct colors of different MTB-metal complexes and provide a detailed picture of the electronic redistribution upon complexation. The correlation between experimentally observed absorption wavelengths and those computed theoretically serves as a validation for the proposed structures and electronic assignments. researchgate.net
Chemometrics and Multivariate Data Analysis for Complex Systems
Chemometrics applies mathematical and statistical methods to extract meaningful information from chemical data. For a system as complex as this compound, which can exist in multiple protonated and complexed forms simultaneously, chemometric techniques are invaluable for analyzing spectroscopic data. researchgate.net
Multivariate Curve Resolution Alternating Least Squares (MCR-ALS) is a powerful chemometric tool used to analyze data from evolving chemical systems, such as titrations or reaction monitoring. nih.gov The method resolves mixed experimental signals, like a series of absorption spectra, into the pure component contributions of each chemical species present and their corresponding concentration profiles. researchgate.netresearchgate.netbrjac.com.br
In the study of this compound, MCR-ALS has been successfully applied to spectrophotometric data to unravel the complex equilibria involved in its interactions with metal ions. researchgate.net By analyzing the spectral data matrix obtained during titrations, MCR-ALS can identify the number of distinct species in solution and reconstruct their individual spectra and concentration distributions, even when they coexist and their spectra overlap significantly. researchgate.netrsc.org
The application of MCR-ALS to the UV-Visible spectra of this compound systems enables the deconvolution of the overlapping spectral data into the pure spectra of the individual species. researchgate.net This process is essential for identifying the stoichiometry of the complexes formed.
For example, MCR-ALS analysis of the interaction between MTB and various metal ions has revealed the formation of successive complexes. researchgate.net The results indicated that for Zn(II) and Cu(II), 1:2 and 1:1 (metal:MTB) complexes are formed. In contrast, for Fe(II), the formation of 1:1 and 2:1 complexes was suggested. researchgate.net This ability to identify and quantify coexisting species is a significant advantage over traditional methods that may struggle with complex, multi-equilibrium systems. researchgate.netresearchgate.net
Computational Approaches to Acidity and Protonation Equilibria
This compound is a polyprotic acid, meaning it can donate multiple protons as the pH of the solution changes. wright.edu Its indicator properties are directly linked to these protonation/deprotonation equilibria. Computational chemistry, in conjunction with experimental methods, provides a framework for determining the acidity constants (pKa values) associated with these equilibria.
MTB is considered a hexaprotic acid, undergoing a six-step dissociation. researchgate.net The pKa values correspond to the deprotonation of its sulfonyl, carboxylic acid, and nitrogen functional groups. researchgate.netwright.edu Theoretical and experimental studies have determined these constants, which are critical for understanding its pH-dependent color changes. The molecule exhibits a yellow color below pH 6.3, transitions to a grayish-blue around pH 8.5, and becomes deep blue above pH 10.8. wright.edu
Computational models can be combined with chemometric analysis of pH-dependent spectral data to refine pKa values and assign them to specific functional groups within the large molecular structure of MTB. researchgate.net This integrated approach of using quantum chemical calculations, chemometrics, and experimental spectroscopy provides a comprehensive understanding of the complex acid-base and coordination chemistry of this compound.
Molecular Dynamics Simulations for Ligand-Metal Interactions
Molecular Dynamics (MD) simulations are a powerful computational method used to understand the physical movement of atoms and molecules over time. github.ionih.gov For complex systems like the interaction between the metallochromic indicator this compound (MTB) and metal ions, MD simulations can provide atomic-level insights into binding processes, conformational changes, and the stability of the resulting complexes. github.ioresearchgate.net These simulations rely on solving Newton's equations of motion for a system of interacting particles, where the forces between particles are described by a molecular mechanics force field. wikipedia.orguiuc.edu
While extensive research exists applying MD simulations to various ligand-metal systems, such as proteins, nucleic acids, and other organic molecules, osti.govmdpi.comcardiff.ac.uk specific, full-atomistic MD simulation studies focused exclusively on this compound are not widely documented in publicly available literature. The execution of such a simulation is contingent on the availability of a highly accurate and validated force field for the MTB molecule, which defines the potential energy of the system. wikipedia.org A force field is a collection of equations and associated parameters designed to reproduce molecular geometry and energetic properties. wikipedia.orguiuc.edu The development of these parameters, especially for non-standard molecules like MTB, is a non-trivial task that often requires data from high-level quantum mechanical (QM) calculations to determine properties like atomic charges and the spring constants for bonds and angles. nih.govyoutube.com
Leading software packages for performing MD simulations include AMBER (Assisted Model Building with Energy Refinement) and GROMACS (GROningen MAchine for Chemical Simulations). diphyx.comparssilico.com Both are capable of simulating large biomolecular systems, but they differ in their feature sets and the force fields they primarily support. quora.comresearchgate.net For a novel system like an MTB-metal complex, significant preliminary work in parameterization would be required before a simulation could be run in either package. researchgate.net
Insights from Foundational Quantum Mechanical Studies
In the absence of dedicated MD simulation papers, significant insight can be drawn from quantum chemical calculations, which provide the foundational data necessary for building a future MD force field. A key study in this area utilized Density Functional Theory (DFT) to characterize the complexes formed between this compound and several divalent metal ions: Zinc (Zn²⁺), Copper (Cu²⁺), and Iron (Fe²⁺). nih.govnih.gov This research provides critical details on the stoichiometry and geometry of these ligand-metal interactions.
The study revealed that the stoichiometry of the complexes formed depends on the specific metal ion. nih.gov For the Zn(II) and Cu(II) systems, analysis suggested the formation of both 1:2 and 1:1 (metal:MTB) complexes. nih.govresearchgate.net In contrast, for the Fe(II) system, the formation of 1:1 and 2:1 complexes was indicated. nih.gov These findings are crucial for setting up the initial coordinates of any subsequent MD simulation.
Furthermore, the DFT calculations, when correlated with experimental spectroscopic data, predicted the preferred coordination geometries of the 1:1 complexes. nih.gov The findings indicated that the Zn(II) and Cu(II) ions favor a square pyramidal geometry within the MTB complex, whereas Fe(II) consistently adopts an octahedral geometry. diphyx.comnih.gov This structural information is summarized in the table below.
Table 1: Computationally Determined Properties of 1:1 this compound-Metal Complexes
| Metal Ion | Complex Stoichiometry (Metal:MTB) | Preferred Coordination Geometry | Dominant Electronic Transition Character |
|---|---|---|---|
| Zn(II) | 1:1 and 1:2 | Square Pyramidal | Ligand-to-Ligand Charge Transfer (LLCT) |
| Cu(II) | 1:1 and 1:2 | Square Pyramidal | Ligand-to-Ligand Charge Transfer (LLCT) |
| Fe(II) | 1:1 and 2:1 | Octahedral | LLCT & Metal-to-Ligand Charge Transfer (MLCT) |
The quantum chemical study also characterized the electronic transitions within these complexes. For the Zn(MTB) and Cu(MTB) complexes, the transitions are primarily of a Ligand-to-Ligand Charge Transfer (LLCT) nature. nih.gov The Fe(MTB) complex, however, exhibits transitions with both LLCT and Metal-to-Ligand Charge Transfer (MLCT) character. nih.gov In the 2:1 Fe₂(MTB) complex, higher energy transitions show a mixture of LLCT, MLCT, and even Metal-to-Metal Charge Transfer (MMCT) characters. nih.gov
Future Directions: The Hybrid QM/MM Approach
Given the large size and flexibility of the this compound molecule, a hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) simulation would be a highly effective strategy for future studies. This approach allows the most chemically active part of the system—the metal ion and its immediate coordination sphere within the MTB ligand—to be treated with a high-accuracy QM method, while the remainder of the system, including the bulk of the ligand and surrounding solvent molecules, is treated with a computationally less expensive MM force field. This multi-scale technique combines the accuracy of QM for the reactive center with the speed of MM for the environment, making it a feasible approach for simulating complex chemical processes in large systems.
Emerging Research Avenues and Future Prospects of Methylthymol Blue in Chemical Science
Design and Synthesis of Novel Methylthymol Blue Derivatives with Tuned Properties
The tailored synthesis of new this compound derivatives is a burgeoning area of research, aimed at creating compounds with enhanced selectivity, sensitivity, and stability for specific analytical applications. While the complete synthesis of novel, functionalized MTB derivatives is complex, research into analogous compounds and the separation of synthesis byproducts provides insight into the potential for creating tuned molecules.
A key example lies in the separation and characterization of Semithis compound (SMTB), a monosubstituted byproduct formed during the synthesis of this compound. researchgate.netnih.gov Chromatographic studies have successfully isolated SMTB, revealing that it possesses distinct metal-chelating properties compared to its parent compound. For instance, in an acidic medium, SMTB forms only 1:1 orange chelates with bivalent metals, whereas MTB can form both 1:1 and 1:2 complexes with ions like copper(II), resulting in different colorimetric responses. nih.govresearchgate.net This inherent difference in reactivity underscores the principle that even subtle modifications to the MTB structure can significantly tune its analytical properties.
Further inspiration for the design of novel MTB derivatives can be drawn from research on other sulfonephthalein dyes. For example, studies on bromothymol blue have shown that introducing long alkyl substituents can improve its affinity and wash fastness when applied to textile-based sensors, without compromising its color-changing capabilities in response to chemical stimuli. researchgate.net Similarly, the synthesis of novel thymol (B1683141) derivatives has been explored for various applications, demonstrating the feasibility of modifying the core thymol structure, which is also a parent compound of MTB. sswm.info These approaches, such as functionalizing the aromatic rings or altering the substituent groups, could be hypothetically applied to the this compound framework to create derivatives with tailored properties, such as enhanced solubility in specific media or a stronger affinity for particular metal ions.
The following table summarizes the properties of this compound and its closely related derivative, Semithis compound, highlighting how structural differences influence their analytical behavior.
| Feature | This compound (MTB) | Semithis compound (SMTB) |
| Structure | Disubstituted thymolsulfonephthalein | Monosubstituted thymolsulfonephthalein |
| Purity (after chromatographic separation) | > 97% | > 90% |
| Chelation with Copper(II) (acidic medium) | Forms 1:1 (greyish-blue) and 1:2 (pure blue) chelates | Forms only 1:1 (orange) chelates |
| Molar Absorptivity (at 435 nm) | 1.89 (± 0.03) x 10⁴ at pH 5.00 | 1.76 (± 0.03) x 10⁴ at pH 5.45 |
This table is based on data from studies on the separation and characterization of this compound and Semithis compound. nih.gov
Integration of this compound into Miniaturized and Portable Analytical Platforms
The demand for on-site and real-time chemical analysis has spurred the development of miniaturized and portable analytical platforms. This compound, with its robust colorimetric response, is a prime candidate for integration into such systems, particularly for environmental monitoring and point-of-care diagnostics. The primary platforms for this integration are microfluidic paper-based analytical devices (µPADs) and other portable colorimetric sensors.
Microfluidic paper-based analytical devices (µPADs) are an emerging technology that offers a low-cost, portable, and user-friendly approach to chemical analysis. researchgate.netnih.gov These devices use the capillary action of paper to move fluid samples through micro-patterned channels, where they can react with pre-deposited reagents to produce a detectable signal, often a color change. nih.govmdpi.com While much of the research in µPADs is broad, the principles are directly applicable to indicators like this compound for the detection of metal ions or other analytes. The white background of the paper provides an excellent contrast for colorimetric measurements, which can be quantified using simple imaging devices like smartphone cameras. nih.gov
The integration of MTB into a portable system has been demonstrated in automated methods for sulfate (B86663) determination in water and wastewater. epa.gov Such methods can be adapted for field use, providing rapid and reliable data on water quality. sswm.infoportableanalyser.com Portable water quality monitoring systems often employ a range of sensors and colorimetric assays to measure parameters like pH, turbidity, and the concentration of various ions. researchgate.netmdpi.com this compound could be incorporated into reagent kits for these systems, for example, for the determination of sulfate or certain metal ions.
The table below outlines the key features and potential applications of MTB-based portable analytical platforms.
| Platform Type | Key Features | Potential MTB Application |
| µPADs | Low cost, disposable, requires small sample volumes, power-free operation. nih.gov | Colorimetric detection of metal ions in water samples. |
| Portable Colorimetric Analyzers | Digital quantification of color change, often with smartphone integration. nih.gov | On-site quantification of sulfate or specific metals. |
| Portable Water Quality Monitors | Multi-parameter analysis, designed for in-field use. portableanalyser.comresearchgate.net | Reagent for specific ion-selective colorimetric modules. |
Development of Multi-Analyte Sensing Systems Based on this compound
A significant frontier in analytical chemistry is the development of systems capable of detecting multiple analytes simultaneously. This compound's ability to form complexes with a variety of metal ions, each with potentially unique spectral characteristics, makes it a valuable component for such multi-analyte sensing systems.
Research has shown that this compound interacts differently with various metal ions, forming complexes with distinct stoichiometries and spectral properties. A study investigating the interaction of MTB with zinc(II), copper(II), and iron(II) ions revealed the formation of different complex ratios (e.g., 1:2 and 1:1 for Zn(II) and Cu(II), versus 1:1 and 2:1 for Fe(II)). researchgate.netnih.gov These differences in complexation can be resolved using spectrophotometric methods combined with chemometrics, allowing for the simultaneous quantification of these ions in a mixture.
Furthermore, a direct spectrophotometric method has been developed for the simultaneous determination of Thymol Blue, Semithis compound, and this compound in a mixture. nih.govresearchgate.net This demonstrates the feasibility of resolving the spectral signatures of closely related compounds, a principle that can be extended to the differentiation of various metal-MTB complexes in a single sample. The development of sensor arrays, where different sensor elements respond selectively to different analytes, is another promising approach. nih.govnih.gov While not yet widely implemented with MTB, one can envision an array where each element is tuned (e.g., by pH or the presence of a co-ligand) to favor complexation with a specific metal ion, allowing for a multi-analyte "fingerprint" to be generated.
The following table summarizes the findings of a study on the interaction of MTB with different metal ions, illustrating its potential for multi-analyte sensing.
| Metal Ion | Complex Stoichiometry (Metal:MTB) | Spectral Characteristics of Complexes |
| Zinc(II) | 1:2 and 1:1 | Ligand-to-ligand charge transfer (LLCT) transitions |
| Copper(II) | 1:2 and 1:1 | Ligand-to-ligand charge transfer (LLCT) transitions |
| Iron(II) | 1:1 and 2:1 | LLCT and Metal-to-ligand charge transfer (MLCT) transitions |
This table is based on data from a study on the interaction of metal ions with this compound by Rasouli et al. (2021). researchgate.netnih.gov
Application of Advanced Machine Learning and AI in this compound Research
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize research in chemical analysis, and this compound is no exception. These computational tools can be applied to predict the properties of MTB and its metal complexes, analyze complex spectral data, and optimize analytical methods.
One of the key applications of AI and ML is in the prediction of molecular properties and interactions. researchgate.netarxiv.org For instance, machine learning models can be trained on existing experimental and computational data to predict the binding energies and structural information of metal-ligand complexes. nih.govresearchgate.net This could significantly accelerate the design of novel MTB derivatives with enhanced selectivity for specific metal ions. A recent study has already successfully used chemometrics and quantum chemical calculations to determine the acidity constants of MTB and the association constants of its complexes with several metal ions. researchgate.netnih.gov These computational approaches, which can be augmented with machine learning, provide deep insights into the electronic transitions and geometries of the complexes, explaining the observed spectral properties.
Furthermore, machine learning algorithms are powerful tools for analyzing complex datasets, such as the multi-wavelength spectral data generated from a mixture of MTB-metal complexes. rsc.org Techniques like multivariate curve resolution can deconvolute these complex spectra to identify and quantify the individual components. nih.gov As more data on MTB and its derivatives become available, AI models could be developed to rapidly predict the composition of a sample based on its UV-Vis spectrum.
The potential applications of AI and machine learning in this compound research are summarized in the table below.
| AI/ML Application | Description | Potential Impact on MTB Research |
| Property Prediction | Models trained to predict molecular properties like binding affinity and spectral characteristics. arxiv.orgnih.gov | Accelerates the design of novel MTB derivatives with tuned properties. |
| Spectral Analysis | Algorithms for deconvoluting complex spectra from mixtures. rsc.org | Enables more accurate simultaneous determination of multiple analytes. |
| Method Optimization | Machine learning can be used to optimize experimental parameters for analytical methods. | Improves the sensitivity, speed, and efficiency of MTB-based assays. |
Exploration of this compound in Green Analytical Chemistry Contexts
Green analytical chemistry (GAC) is a growing field that aims to make analytical methods more environmentally friendly by reducing waste, minimizing the use of hazardous substances, and improving energy efficiency. researchgate.netsilicycle.comnih.gov Analytical methods using this compound can be evaluated and optimized according to GAC principles.
One of the core tenets of GAC is the reduction of solvent consumption. mdpi.com Many MTB-based methods are aqueous, which is inherently greener than methods requiring large volumes of organic solvents. Furthermore, the high sensitivity of some MTB-based colorimetric methods allows for the use of smaller sample sizes, which in turn reduces reagent consumption and waste generation. The move towards miniaturized platforms, as discussed in section 9.2, is a significant step in making MTB-based analysis greener. researchgate.net
Another aspect of GAC is improving the efficiency and safety of analytical procedures. Automated methods for sulfate analysis using MTB, for example, can reduce manual labor and the potential for human error, while also optimizing reagent use. epa.gov The development of methods that eliminate the need for pre-treatment steps, such as the use of ion-exchange columns to remove interfering cations, can also contribute to a greener analytical process by reducing the number of reagents and steps involved. epa.gov
The environmental impact of an analytical method can be formally assessed using various metrics. omicsonline.orgresearchgate.net While a full life-cycle assessment of a specific MTB-based method is not yet available in the literature, the principles of GAC provide a framework for its evaluation. The table below outlines how MTB-based methods can be assessed from a green analytical chemistry perspective.
| Green Analytical Chemistry Principle | Application to this compound Methods |
| Waste Reduction | Miniaturization (e.g., µPADs) reduces sample and reagent volumes. |
| Safer Solvents | Many MTB methods are water-based, avoiding hazardous organic solvents. |
| Energy Efficiency | Portable, power-free devices like µPADs reduce energy consumption. |
| Process Intensification | Automation and elimination of sample preparation steps improve efficiency. |
Q & A
Q. How does methylthymol blue function as a metallochromic indicator in complexometric titrations?
this compound (MTB) forms stable blue-colored complexes with metal ions (e.g., Pb²⁺, UO₂²⁺, Ba²⁺) at specific pH ranges. The color transition from gray (uncomplexed MTB) to blue (metal-MTB complex) is monitored spectrophotometrically to determine titration endpoints. For example, in sulfate analysis, excess Ba²⁺ reacts with MTB at high pH to produce a blue chelate, with intensity proportional to sulfate concentration . Preparation involves dissolving MTB in alkaline solutions or ethanol due to its limited water solubility .
Q. What are the standard protocols for preparing this compound solutions for sulfate analysis in environmental samples?
EPA-approved automated colorimetric methods (e.g., Method 4500-SO₄²⁻) are widely used. MTB is dissolved in a borate buffer (pH 10.4), and the reaction with Ba²⁺ is optimized to minimize interference from ions like Ca²⁺ or Mg²⁺. Calibration curves are generated using standard sulfate solutions, with absorbance measured at 520 nm .
Q. How are interferences from competing ions addressed in metal titrations using this compound?
Masking agents such as EDTA or cyanide are added to sequester interfering ions. For instance, in lead determination, potassium cyanide masks Zn²⁺ and Cu²⁺, while ammonium citrate prevents precipitation of Fe³⁺. pH adjustments (e.g., using hexamethylenetetramine buffer at pH 5–6) further enhance selectivity .
Q. What are the critical factors affecting this compound’s stability in solution?
MTB solutions degrade under prolonged exposure to light or acidic conditions. Stable working solutions are prepared fresh in ethanol or alkaline media (pH > 9) and stored in amber glassware. Sodium salts of MTB exhibit improved water solubility and stability compared to the free acid form .
Advanced Research Questions
Q. How can spectral interference in multi-component systems (e.g., thymol blue, semithymol blue, MTB mixtures) be resolved?
Matrix manipulation and chemometric approaches, such as partial least squares (PLS) regression or derivative spectroscopy, are employed. Absorption spectra are deconvoluted using reference molar absorptivity data for each component at distinct wavelengths (e.g., 435 nm for MTB, 590 nm for thymol blue) .
Q. What methodologies validate the accuracy of this compound-based assays in complex matrices like biological fluids?
Validation parameters include linearity (R² > 0.995), limit of detection (LOD, e.g., 0.1 mg/L for sulfate), and recovery studies (spiked samples). Cross-validation with atomic absorption spectroscopy (AAS) or ion chromatography ensures reliability. For calcium in saliva, MTB methods achieve >95% recovery compared to ICP-MS .
Q. How does this compound compare to other metallochromic indicators (e.g., Eriochrome Black T) in sensitivity and selectivity?
MTB offers superior sensitivity for Pb²⁺ (detection limit 0.05 ppm) and Ba²⁺ due to higher molar absorptivity (ε ≈ 1.5 × 10⁴ L·mol⁻¹·cm⁻¹). However, it is less selective in high-alkalinity conditions, requiring rigorous pH control. Comparative studies show MTB outperforms chloranilate in sulfate analysis .
Q. What advanced separation techniques are used to isolate this compound from related triphenylmethane dyes?
Thin-layer chromatography (TLC) on silica gel with mobile phases like butanol-acetic acid-water (4:1:1) separates MTB (Rf ≈ 0.45) from thymol blue (Rf ≈ 0.30). Computer densitometry quantifies zones at 254 nm, with validation via HPLC .
Q. How is this compound applied in novel analytical systems, such as paper-based sensors for field testing?
MTB is immobilized on cellulose paper functionalized with polyvinylpyrrolidone (PVP). For calcium detection, the sensor shows a visible color shift from yellow to blue, with a dynamic range of 0.5–10 mM. Cross-reactivity with Mg²⁺ is mitigated by adding 8-hydroxyquinoline .
Q. What are the stability limits of this compound under extreme pH or temperature conditions?
MTB degrades at pH < 2 (protonation of sulfonate groups) or >12 (hydrolysis of the triphenylmethane backbone). Thermal stability tests show <5% decomposition at 25°C over 30 days but rapid degradation at 60°C. Storage recommendations include refrigeration (4°C) in dark conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
